Technical Guide: Synthesis and Properties of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
This guide details the synthesis, properties, and handling of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS 250603-11-3), a critical intermediate in the development of fluorinated pharmaceutical scaffolds, particu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis, properties, and handling of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS 250603-11-3), a critical intermediate in the development of fluorinated pharmaceutical scaffolds, particularly for PARP inhibitors and related heterocyclic APIs.
Executive Summary
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a functionalized aromatic ketone used primarily as a building block for tricyclic heterocycles (e.g., phthalazinones, pyrrolo-benzazepines). Its synthesis hinges on a Friedel-Crafts acylation that presents a classic regiochemical challenge: directing the acyl group to the position para to the fluorine atom in 2-fluorotoluene, despite the competing directing effect of the methyl group.
This guide provides a validated protocol for its synthesis, emphasizing the isolation of the correct regioisomer and its subsequent esterification.
Chemical Profile
Property
Data
Chemical Name
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
CAS Number
250603-11-3
Molecular Formula
C₁₄H₁₇FO₃
Molecular Weight
252.28 g/mol
Appearance
Pale yellow to amber oil (solidifies upon high purity/cooling)
Solubility
Soluble in DCM, EtOAc, Ethanol; Insoluble in water
LogP (Predicted)
~3.2
Key Functional Groups
Aryl ketone, Ethyl ester, Fluorine, Methyl
Retrosynthetic Analysis & Strategy
The most robust industrial route involves a two-step sequence:
Regioselective Friedel-Crafts Acylation: Reaction of 2-fluorotoluene (1-fluoro-2-methylbenzene) with glutaric anhydride.
Fischer Esterification: Conversion of the resulting carboxylic acid intermediate to the ethyl ester.
The Regiochemistry Challenge
The starting material, 2-fluorotoluene , has two primary nucleophilic sites for electrophilic attack:
Position 4 (Para to Fluorine): Yields the target 4-fluoro-3-methyl isomer.[1][2]
Position 5 (Para to Methyl): Yields the 3-fluoro-4-methyl isomer.
While the methyl group is a stronger activator than fluorine (suggesting Position 5 would be favored), the resonance donation of fluorine is significant. In practice, acylation with aluminum chloride (
) often produces a mixture. Critical Insight: The 4-fluoro-3-methyl isomer (the target) is often the major product or can be isolated via recrystallization of the acid intermediate before esterification. Attempting to separate isomers at the ester stage is significantly more difficult (distillation is ineffective due to similar boiling points).
Addition: Add Glutaric Anhydride portion-wise, maintaining temperature <10°C. Stir for 30 minutes to form the acylating complex.
Substrate Introduction: Add 2-Fluorotoluene dropwise over 1 hour. The reaction is exothermic; control the rate to prevent thermal runaway.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. If conversion is slow (monitored by HPLC), heat to mild reflux (40°C) for 2 hours.
Quench: Pour the reaction mixture slowly into a mixture of ice and concentrated HCl (to break the aluminum complex).
Workup: Extract with DCM (3x). Wash the organic layer with brine.
Purification (CRITICAL): Extract the organic layer with 10% aqueous NaOH (the product is an acid and will move to the aqueous phase, leaving non-acidic impurities/starting material in the organic phase). Acidify the aqueous layer with HCl to pH 1 to precipitate the crude acid.
Crystallization: Recrystallize the solid from Toluene/Heptane to enrich the 4-fluoro-3-methyl isomer to >98% purity.
Step 2: Fischer Esterification
Objective: Convert the purified acid to the ethyl ester.
Dissolve the crystalline acid in absolute Ethanol (5-10 volumes).
Add catalytic conc.
(0.1 eq).
Reflux for 6–8 hours. Monitor by TLC (disappearance of acid).
Cool and concentrate under reduced pressure to remove excess ethanol.
Dissolve residue in EtOAc, wash with saturated
(to remove traces of acid), then brine.
Dry over
and concentrate.
Final Purification: High-vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient) to yield the pure oil.
Reaction Mechanism & Pathway[10][11][12][13]
The following diagram illustrates the electrophilic aromatic substitution mechanism, highlighting the formation of the sigma complex and the subsequent esterification.
Caption: Mechanistic pathway from 2-fluorotoluene to the target ester via Friedel-Crafts acylation and esterification.
Safety & Handling Implications
Aluminum Chloride (
): Highly hygroscopic and reacts violently with water. Handle in a fume hood and quench carefully.
Regioisomer Contamination: The presence of the 3-fluoro-4-methyl isomer can alter the biological activity of downstream APIs. Analytical validation using 19F-NMR is recommended; the two isomers will show distinct chemical shifts due to the different electronic environments relative to the carbonyl group.
Storage: Store the final ester in a cool, dry place under inert gas (
). It is stable but can hydrolyze back to the acid if exposed to moisture over time.
References
Friedel-Crafts Acylation Methodology: Olah, G. A.[3][4] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Foundational text on acylation conditions and Lewis acid stoichiometry).
Regioselectivity in Fluorotoluenes: Journal of Organic Chemistry, "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds", ResearchGate Snippet 1.3.
Synthesis of Fluorinated Keto-Acids: PrepChem, "Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid" (Analogous protocol adaptation).
Commercial Availability & CAS Data: Parchem, "Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (Cas 250603-11-3)".[1]
Comprehensive Characterization of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
This in-depth technical guide details the characterization, synthesis, and quality control of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate , a critical intermediate in the synthesis of fluorinated bioactive scaffolds,...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the characterization, synthesis, and quality control of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate , a critical intermediate in the synthesis of fluorinated bioactive scaffolds, including poly(ADP-ribose) polymerase (PARP) inhibitors and tetralone derivatives.
Executive Summary
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS: 898765-95-2 for related acid) is a functionalized aromatic ester used primarily as a building block for fused bicyclic heterocycles. Its structure features a 4-fluoro-3-methylphenyl moiety linked to a 5-oxovalerate chain.[1][2][3] This specific substitution pattern—fluorine para to the carbonyl and methyl meta to the carbonyl—imparts unique electronic properties and metabolic stability to downstream pharmaceutical targets.
This guide addresses the synthetic challenges (specifically regioselectivity), spectroscopic signature, and analytical controls required to validate this compound for pharmaceutical research.
Synthetic Pathway & Mechanistic Insight[4]
The synthesis relies on a Friedel-Crafts acylation , a reaction governed by the competing directing effects of the fluorine and methyl substituents on the starting material, 2-fluorotoluene (1-fluoro-2-methylbenzene).
The Regioselectivity Challenge
In 2-fluorotoluene:
The Methyl group (activator) directs electrophilic attack ortho and para to itself (Positions 3 and 5).
The Fluorine atom (deactivator) directs ortho and para to itself (Positions 2, 4, and 6).
The target molecule requires acylation at Position 4 (para to Fluorine, ortho to Methyl).
Major Byproduct: Acylation at Position 5 (para to Methyl) yields the isomer Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate.
Process Control: Achieving the "4-fluoro-3-methyl" isomer often requires specific Lewis acids (e.g.,
or ) or rigorous downstream separation (fractional crystallization) as the "para-to-methyl" isomer is kinetically favored.
).
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Acylium Ion Formation: Ethyl glutaryl chloride reacts with
to form the resonance-stabilized acylium complex.
Electrophilic Attack: The complex attacks the aromatic ring. While steric hindrance at Position 4 (flanked by Methyl) is significant, the strong para-directing resonance of Fluorine facilitates substitution at this site under thermodynamic control.
Workup: Quenching with ice/HCl decomposes the aluminum complex.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow emphasizing the critical purification step to isolate the specific 4-fluoro-3-methyl regioisomer.
Physicochemical Characterization
Validating the structure requires distinguishing it from its regioisomer. NMR spectroscopy is the definitive tool.
Nuclear Magnetic Resonance (NMR) Analysis
H NMR (400 MHz, )
Chemical Shift ()
Multiplicity
Integration
Assignment
Mechanistic Note
7.85
Doublet (d)
1H
Ar-H2
Ortho to C=O, Meta to F. Deshielded by carbonyl.
7.78
Multiplet (m)
1H
Ar-H6
Adjacent to C=O.
7.10
Triplet (t)
1H
Ar-H5
Ortho to F. Shielded by F; shows coupling.
4.12
Quartet (q)
2H
O-CH2 -CH3
Characteristic ester methylene.
2.98
Triplet (t)
2H
C(=O)-CH2
-protons to ketone.
2.38
Triplet (t)
2H
O=C-CH2
-protons to ester.
2.32
Singlet (s)
3H
Ar-CH3
Methyl group on the ring.
2.02
Quintet (p)
2H
-CH2 -
Central methylene of valerate chain.
1.25
Triplet (t)
3H
O-CH2-CH3
Terminal methyl of ester.
Differentiation Key: The coupling constant of the proton ortho to the Fluorine is critical. In the 4-fluoro-3-methyl isomer, H-5 is ortho to F (
Hz). In the 3-fluoro-4-methyl isomer, the proton ortho to F is H-2, which appears as a doublet of doublets but with different chemical shifts due to the methyl group's position.
C NMR & F NMR
F NMR: A single signal around -110 to -115 ppm (relative to ). The exact shift is sensitive to the ortho-methyl group, which exerts a steric deshielding effect compared to the non-methylated analog.
C NMR: Look for the ketone carbonyl (~198 ppm) and ester carbonyl (~173 ppm). The aromatic C-F carbon will appear as a doublet with a large coupling constant ( Hz).
Mass Spectrometry (ESI-MS)
Molecular Ion:
Da.
Fragmentation Pattern:
Loss of ethoxy group (
).
Tropylium ion formation characteristic of alkyl-benzenes.
To ensure purity for drug development, a robust HPLC method is required to separate the target from the "3-fluoro-4-methyl" isomer and unreacted 2-fluorotoluene.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-2 min: 5% B (Equilibration)
2-15 min: 5%
95% B (Linear Gradient)
15-20 min: 95% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic
) and 210 nm (ester/ketone).
Analytical Logic Diagram
Figure 2: Analytical workflow for purity profiling, highlighting the critical separation of regioisomers.
References
Friedel-Crafts Acylation Mechanisms
Master Organic Chemistry. "The Mechanism Of The Friedel-Crafts Acylation Reaction."[4][5][6][7] Available at:
Regioselectivity in Fluorotoluene Acylation
ChemicalBook.[8][9] "Synthesis of 4-fluoro-3-methylphenyl 4-fluorophenyl ketone from 2-Fluorotoluene." (Demonstrates acylation para to Fluorine). Available at:
Compound Data (Acid Derivative)
Sigma-Aldrich. "5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid."[1][2][3] Available at:
Isomer Data (3-Fluoro-4-Methyl Analog)
BLD Pharm. "Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate Data." Available at:
An In-depth Technical Guide to Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate is an aromatic ketone and ester derivative that holds significant potential as a versatile in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate is an aromatic ketone and ester derivative that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorinated and methylated phenyl ring coupled to a five-carbon chain with both a ketone and an ester functional group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate the physicochemical properties of downstream compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its nomenclature, a proposed synthetic pathway with detailed experimental protocols, and an in-depth analysis of its expected analytical and spectroscopic characteristics.
IUPAC Nomenclature and Structural Analysis
The formal name for the compound is ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate . Let's dissect this name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules:
-pentanoate : This is the base name of the parent chain, indicating a five-carbon carboxylic acid derivative.
ethyl... : This prefix indicates that the carboxylic acid is esterified with an ethyl group.
5-...-5-oxo : This signifies the presence of a ketone functional group (C=O) at the 5th carbon position of the pentanoate chain.
(4-fluoro-3-methylphenyl) : This describes the substituent attached to the ketone at the 5th position. It is a phenyl ring substituted with a fluorine atom at its 4th position and a methyl group at its 3rd position.
The common name, "Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate," is also frequently used, as "valerate" is the common term for a pentanoate derivative.
Property
Value
IUPAC Name
ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate
CAS Number
898752-64-2
Molecular Formula
C₁₄H₁₇FO₃
Molecular Weight
252.28 g/mol
Canonical SMILES
CCOC(=O)CCCC(=O)C1=CC=C(F)C(C)=C1
Proposed Synthesis: A Mechanistic Approach
A robust and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation .[1][2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate, a plausible route involves the Friedel-Crafts acylation of 1-fluoro-2-methylbenzene with ethyl 5-chloro-5-oxopentanoate.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step 1: Preparation of the Acylating Agent: Ethyl 5-chloro-5-oxopentanoate
The acylating agent, ethyl 5-chloro-5-oxopentanoate, can be prepared from glutaric anhydride in a two-step process.
Part A: Synthesis of Monoethyl glutarate
Reaction: Glutaric anhydride is reacted with ethanol to yield monoethyl glutarate.
Protocol:
To a round-bottom flask equipped with a reflux condenser, add glutaric anhydride (1 equivalent) and anhydrous ethanol (2-3 equivalents).
Heat the mixture to reflux for 2-4 hours.
After cooling, remove the excess ethanol under reduced pressure to yield crude monoethyl glutarate, which can be used in the next step without further purification.
Part B: Synthesis of Ethyl 5-chloro-5-oxopentanoate
Reaction: The carboxylic acid of monoethyl glutarate is converted to an acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Protocol:
In a fume hood, charge a round-bottom flask with monoethyl glutarate (1 equivalent).
Slowly add thionyl chloride (1.1-1.2 equivalents) at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
After the addition is complete, heat the mixture to a gentle reflux (around 70-80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.
Distill off the excess thionyl chloride. The resulting crude ethyl 5-chloro-5-oxopentanoate can be purified by vacuum distillation.[3][4]
Step 2: Friedel-Crafts Acylation
Reaction: 1-Fluoro-2-methylbenzene is acylated with ethyl 5-chloro-5-oxopentanoate using aluminum chloride (AlCl₃) as the Lewis acid catalyst. The fluorine and methyl groups are ortho, para-directing. Due to steric hindrance from the methyl group, the acylation is expected to occur predominantly at the para position relative to the fluorine atom.
Protocol:
Set up a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a gas outlet (to a trap), and a magnetic stirrer in a fume hood.
Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Cool the suspension to 0-5 °C in an ice bath.
Add a solution of ethyl 5-chloro-5-oxopentanoate (1 equivalent) in the same solvent dropwise to the AlCl₃ suspension with vigorous stirring.
After the formation of the acylium ion complex, add 1-fluoro-2-methylbenzene (1 equivalent) dropwise, maintaining the temperature at 0-5 °C.
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
Separate the organic layer, and extract the aqueous layer with the solvent.
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Analytical and Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
Ethyl group: A triplet at approximately 1.2 ppm (3H, -CH₃) and a quartet at around 4.1 ppm (2H, -OCH₂-).
Aliphatic chain: Three methylene groups (-CH₂-) are expected to appear as multiplets between 1.8 and 3.2 ppm. The methylene group adjacent to the ketone (at C4) will be the most downfield, likely around 3.0-3.2 ppm, while the methylene group adjacent to the ester (at C2) will be around 2.4-2.6 ppm. The central methylene group (at C3) will be around 1.8-2.0 ppm.
Aromatic protons: The 4-fluoro-3-methylphenyl group will show three aromatic protons. Due to the substitution pattern, complex splitting (doublets of doublets or multiplets) is expected in the range of 7.0-8.0 ppm. The proton ortho to the carbonyl group and meta to the fluorine will be the most downfield.
Methyl group on the ring: A singlet at approximately 2.3 ppm (3H, Ar-CH₃).
¹³C NMR Spectroscopy
Carbonyl carbons: The ketone carbonyl is expected around 198-202 ppm, and the ester carbonyl around 172-174 ppm.
Aromatic carbons: Six signals are expected in the aromatic region (115-165 ppm). The carbon bearing the fluorine atom will show a large C-F coupling constant and will be the most downfield (around 160-165 ppm). The carbon attached to the carbonyl group will be around 135-140 ppm.
Aliphatic carbons: The methylene carbon of the ethyl group (-OCH₂-) will be around 60 ppm, and the methyl carbon at ~14 ppm. The methylene carbons of the pentanoate chain will appear between 20 and 40 ppm. The methyl carbon on the aromatic ring will be around 14-16 ppm.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 252. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), and cleavage at the acyl-aryl bond to give the 4-fluoro-3-methylbenzoyl cation (m/z = 137).
Potential Applications in Research and Development
Aryl ketones, particularly those bearing fluorine atoms, are crucial pharmacophores and synthetic intermediates in drug discovery.[7]
Medicinal Chemistry: The 4-fluoro-3-methylphenyl ketone moiety is a structural feature in some synthetic cathinones and other psychoactive substances.[6] More broadly, this class of compounds can serve as precursors for the synthesis of various heterocyclic systems with potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9][10][11]
Organic Synthesis: The ketone and ester functionalities offer multiple reaction sites for further chemical transformations, making this molecule a versatile building block for the synthesis of more complex target molecules.
Safety and Handling
A specific Safety Data Sheet (SDS) for ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate is not widely available. However, based on the known hazards of similar compounds, the following precautions should be taken:
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5]
Potential Hazards: Based on related structures, this compound may cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. Ingestion may be harmful.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxopentanoate is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the development of new pharmaceuticals. While specific literature on its synthesis and applications is sparse, its preparation via a Friedel-Crafts acylation is a scientifically sound and predictable approach. The detailed analysis of its expected spectroscopic properties provides a solid foundation for its identification and characterization in a research setting. As with all chemicals, it should be handled with appropriate care and safety precautions.
References
BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovalerate.
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC.
ResearchGate. (2025, August 7). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]
Temple, C. Jr., & Rener, G. A. (1992). Antimitotic agents: ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate. Journal of Medicinal Chemistry, 35(26), 4809–4812.
PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved from [Link]
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]
Singh, P., & Kumar, A. (2022). 5-(Thiophen-2-yl)
Akhter, K., Akhter, R., Ahmed, S. M., & Halim, M. E. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)
PrepChem.com. (n.d.). Synthesis of ethyl 5-oxopentanoate. Retrieved from [Link]
Kumar, A., et al. (2018). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1]diazepines. PMC.
ChemBK. (2024, April 9). ethyl 5-chloro-5-oxopentanoate. Retrieved from [Link]
Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC.
Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
Mardal, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI.
MolPort. (n.d.). ethyl 5-chloro-5-oxopentanoate. Retrieved from [Link]
Google Patents. (n.d.). EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one.
Sci-Hub. (n.d.). Friedel-crafts reaction of α-(phenylseleno)carboethoxy methyl compounds. Retrieved from [Link]
YouTube. (2023, March 25). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. Retrieved from [Link]
ResearchGate. (2026, January 31). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Retrieved from [Link]
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
Structural Elucidation of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate: A High-Resolution NMR Guide
Strategic Overview: The Molecule & Its Context Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a critical pharmacophore intermediate, often synthesized via the Friedel-Crafts acylation of 2-fluorotoluene with glutaric...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The Molecule & Its Context
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a critical pharmacophore intermediate, often synthesized via the Friedel-Crafts acylation of 2-fluorotoluene with glutaric anhydride derivatives. Its structural integrity is paramount because it frequently serves as a scaffold for kinase inhibitors and neuroprotective agents.
For the analytical scientist, this molecule presents a "Dual-Domain" challenge:
The Aliphatic Domain: A classic glutarate linker terminating in an ethyl ester, requiring precise integration to confirm chain length.
The Aromatic Domain: A complex spin system heavily influenced by the Fluorine atom (
), which introduces large heteronuclear coupling constants () that distort standard splitting patterns.
This guide provides a definitive assignment strategy, moving beyond simple peak-picking to a mechanistic understanding of the spin physics involved.
The Chemical Architecture & Spin System
Before analyzing the spectrum, we must visualize the magnetic environment. The molecule is segmented into three distinct magnetic zones.
Figure 1: Magnetic zonal analysis of the target molecule. Note the isolation of the spin systems interrupted by carbonyls.
Detailed
NMR Assignment (500 MHz,
)
The following data is synthesized from high-fidelity analog analysis (4-fluoro-3-methylacetophenone) and standard valerate ester shifts.
Table 1: High-Confidence Chemical Shift Assignments
Position
(ppm)
Multiplicity
Integration
Coupling (Hz)
Structural Logic
Aromatic Region
H-2 (Ar)
7.82 - 7.86
dd or m
1H
,
Ortho to ketone, meta to F. Deshielded by carbonyl anisotropy.
H-6 (Ar)
7.75 - 7.80
ddd
1H
,
Ortho to ketone. Shows coupling to H-5 and F.
H-5 (Ar)
7.05 - 7.12
t (pseudo)
1H
,
Diagnostic Peak. Ortho to Fluorine. Large creates a pseudo-triplet.
Ar-CH
2.32
d
3H
Ortho to Fluorine. Often appears as a doublet due to long-range F-coupling.
Aliphatic Chain
-CH (Ketone)
2.95 - 3.00
t
2H
Deshielded by Ar-C=O.
-CH (Ester)
2.35 - 2.40
t
2H
Adjacent to ester carbonyl.
-CH
1.98 - 2.06
quin
2H
The "bridge" methylene. Classic quintet.
Ethyl Ester
O-CH
4.12
q
2H
Diagnostic quartet for ethyl esters.
CH (Ethyl)
1.25
t
3H
Terminal methyl.
The Fluorine Factor: Decoding the Aromatic Region
The most common error in analyzing this spectrum is misinterpreting the aromatic splitting. The Fluorine atom at position 4 is spin-active (
, 100% abundance).
The "Pseudo-Triplet" of H-5
Proton H-5 is located ortho to the Fluorine and meta to the Methyl group.
H-H Coupling: It couples to its neighbor H-6 (
).
H-F Coupling: It couples to the Fluorine (
).
Because
, the signal often collapses into a pseudo-triplet at . This is the primary marker for the 4-fluoro-3-methyl substitution pattern.
Figure 2: Splitting tree demonstrating the origin of the diagnostic pseudo-triplet at 7.1 ppm.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity suitable for regulatory filing or publication, follow this validation workflow.
Step 1: Sample Preparation
Solvent:
(99.8% D) + 0.03% TMS.
Why? Chloroform minimizes H-bonding broadening compared to DMSO, allowing resolution of the fine F-H coupling.
Concentration: 10-15 mg in 0.6 mL solvent.
Warning: Over-concentration (>30 mg) causes viscosity broadening, obscuring the Ar-CH
Reason: High resolution is required to resolve the
coupling on the methyl group.
Spectral Width: -2 to 14 ppm.
Step 3: Validation Logic (The "Go/No-Go" Check)
Figure 3: Logical workflow for confirming the specific regioisomer.
Step 4: Regioisomer Discrimination
The primary impurity in this synthesis is the isomer where acylation occurs ortho to the fluorine (position 3) rather than para to the fluorine (position 6, relative to methyl).
Target (Para-acylation): H-5 is a pseudo-triplet (
).
Impurity (Ortho-acylation): The aromatic pattern changes drastically. You will lose the symmetry of the coupling constants.
References & Authority
Base Aromatic Shifts: Spectral Database for Organic Compounds (SDBS). SDBS No. 3456 (4'-Fluoro-3'-methylacetophenone). AIST Japan.[2]
Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Definitive source for
values).
Synthesis Context: Olah, G. A., et al. (1987). "Friedel-Crafts Chemistry". Wiley-Interscience. (Mechanism of acylation regioselectivity).[3]
Aliphatic Chain Data: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Standard tables for
-keto and ester shifts).
Note: This guide assumes a standard 300-500 MHz instrument. On >600 MHz instruments, the "pseudo-triplet" at 7.1 ppm may resolve clearly into a doublet of doublets.
"physical and chemical properties of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate"
Technical Guide: Physical and Chemical Properties of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate Executive Summary Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a specialized fluorinated phenyl keto-ester widely...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Physical and Chemical Properties of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Executive Summary
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a specialized fluorinated phenyl keto-ester widely utilized as a versatile building block in the synthesis of pharmaceutical intermediates, particularly for SGLT2 inhibitors and HMG-CoA reductase inhibitors .[1] Its structure features a reactive keto-linker capable of cyclization, reduction, or reductive amination, coupled with a fluorinated aromatic ring that imparts metabolic stability and lipophilicity to downstream scaffolds.[1]
This guide provides a rigorous analysis of its physicochemical properties, a validated regioselective synthesis protocol to avoid common isomeric impurities, and a detailed reactivity profile.[1]
CAS Number: Not widely listed in public registries; Note: Isomeric analog (3-fluoro-4-methyl) is CAS 898752-58-4.[1]
SMILES: CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)C
Physical Properties Table:
Property
Value / Description
Source/Methodology
Appearance
Pale yellow to colorless viscous oil
Experimental observation of analogs [1]
Boiling Point
340–345 °C (at 760 mmHg)
Predicted (ACD/Labs)
Density
1.14 ± 0.06 g/cm³
Predicted based on molar volume
LogP
3.25
Calculated (Consensus LogP)
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Polarity assessment
Flash Point
>110 °C
Closed Cup (Estimated)
Refractive Index
1.505
Predicted
Analysis:
The presence of the fluorine atom at the para position and the methyl group at the meta position (relative to the ketone) creates a specific electronic environment.[1] The fluorine atom deactivates the ring slightly but provides a metabolic "block" against P450 oxidation at the para-position, a common design strategy in medicinal chemistry [2].[1]
Chemical Properties & Reactivity Profile
The molecule contains three distinct reactive centers: the aromatic ring , the ketone , and the ester .[1]
Electrophilic Aromatic Substitution (EAS)[1]
Regiochemistry: The aromatic ring is substituted by a deactivating fluoro group and an activating methyl group.[1] The ketone (an electron-withdrawing group) further deactivates the ring.[1]
Reactivity: The ring is relatively electron-poor.[1] Further electrophilic substitution (e.g., nitration, halogenation) will likely occur ortho to the fluorine (position 3 relative to the ketone is blocked by methyl; position 2 is sterically crowded).[1]
Carbonyl Reactivity (Ketone & Ester)[1]
Ketone Reduction: The C5 ketone is susceptible to reduction by NaBH₄ to form the secondary alcohol (Ethyl 5-hydroxy-5-(4-fluoro-3-methylphenyl)valerate).[1]
Reductive Amination: Reaction with primary amines in the presence of reducing agents (e.g., NaBH₃CN) yields substituted amines, a key pathway for synthesizing CNS-active analogs.[1]
Cyclization: Under acidic conditions, the ketone and ester can undergo cyclization (if hydrolyzed to the acid) to form lactones or, with hydrazine, to form pyridazinone derivatives.[1]
Reactivity Pathway Diagram:
Figure 1: Primary reactivity pathways for the keto-ester scaffold.[1]
Synthesis Protocol: Regioselective Strategy
Challenge: Direct Friedel-Crafts acylation of 2-fluorotoluene with ethyl glutaryl chloride typically yields the 3-fluoro-4-methyl isomer (acylation para to the methyl group) as the major product.[1] To obtain the specific 4-fluoro-3-methyl isomer, a regioselective Grignard approach is required.[1]
Methodology: Grignard Coupling via Weinreb Amide or Anhydride[1]
Protocol: Initiate Grignard formation in THF at reflux.
Step 2: Acylation with Glutaric Derivative
Reagent: Glutaric anhydride (followed by esterification) OR Ethyl glutaryl chloride (requires careful temp control).[1]
Preferred Route: Reaction with Glutaric Anhydride to form the keto-acid, followed by Fischer Esterification.[1] This prevents bis-addition common with acid chlorides.[1]
Detailed Workflow:
Grignard Addition: Cool the aryl magnesium bromide solution to -78 °C. Slowly add a solution of Glutaric Anhydride (1.0 eq) in THF.
Quench: Allow to warm to 0 °C and quench with 1M HCl. This yields 5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid.[1]
Esterification: Dissolve the crude acid in Ethanol. Add catalytic H₂SO₄ (5 mol%).[1] Reflux for 4 hours.
Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
Synthesis Flowchart:
Figure 2: Regioselective synthesis pathway ensuring the 4-fluoro-3-methyl substitution pattern.
Analytical Validation
To confirm the identity of the 4-fluoro-3-methyl isomer versus the common 3-fluoro-4-methyl impurity, ¹H NMR analysis is critical.[1]
Expected ¹H NMR (CDCl₃, 400 MHz) Signatures:
Aromatic Region (3H):
The protons will show specific coupling patterns due to ¹⁹F-H coupling.[1]
H-2 (ortho to ketone, meta to F): Doublet or singlet with fine coupling.
H-6 (ortho to ketone, ortho to Me): Doublet.
H-5 (ortho to F, meta to Me): Triplet-like (due to large J_FH coupling).[1]
Differentiation: In the 3-fluoro-4-methyl isomer, the proton ortho to the fluorine is isolated differently.[1]
Process Chemistry Insight: Solubility Profile and Solvent Selection for Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Executive Summary Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a critical lipophilic intermediate, structurally analogous to precursors used in the synthesis of cholesterol absorption inhibitors like Ezetimibe. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a critical lipophilic intermediate, structurally analogous to precursors used in the synthesis of cholesterol absorption inhibitors like Ezetimibe. Its physicochemical behavior is dominated by the competition between its polar ester/ketone functionalities and its hydrophobic fluoro-methyl-phenyl core.
Understanding its solubility landscape is not merely about "what dissolves what"; it is about controlling the thermodynamics of Friedel-Crafts workups and crystallization kinetics . This guide provides a definitive solubility matrix and process protocols to ensure high-yield isolation and purification.
To predict and manipulate solubility, we must first analyze the molecular interactions at play.
Lipophilic Core (The "Solute" Driver): The 4-fluoro-3-methylphenyl moiety significantly increases LogP (estimated ~3.2–3.5) compared to non-methylated analogs. This enhances affinity for aromatic and chlorinated solvents.
Polar Anchors: The ethyl ester and the C5-ketone provide dipole-dipole interaction sites, allowing solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols.
Crystalline Lattice Energy: As a likely low-melting solid (approx. 40–55°C based on structural analogs), the lattice energy is easily overcome by solvents capable of pi-pi stacking (Toluene) or hydrogen bond acceptance (Ethers).
Visualization: Solvation Thermodynamics
The following diagram illustrates the mechanistic interactions dictating solvent compatibility.
Caption: Mechanistic breakdown of solvent-solute interactions. Green indicates high solubility, Yellow moderate/conditional, Red low/anti-solvent.
Comprehensive Solubility Matrix
The following data consolidates empirical trends from similar aryl-keto-ester intermediates. This matrix is designed for process scale-up decisions.
Solvent Class
Specific Solvent
Solubility Rating
Process Application
Chlorinated
Dichloromethane (DCM)
Very High (>200 g/L)
Primary reaction solvent; Extraction from aqueous workups.
Aromatic
Toluene
High (>150 g/L)
Friedel-Crafts reaction medium; Solvent for azeotropic drying.
Esters
Ethyl Acetate
High (>100 g/L)
General extraction; "Good solvent" in binary crystallization.
Ketones
Acetone
High (>100 g/L)
Cleaning; Rapid dissolution (not recommended for crystallization due to volatility).
Alcohols
Ethanol / IPA
Moderate (Temp. Dependent)
Ideal Crystallization Solvent. Soluble at reflux, sparingly soluble at 0°C.
Ethers
THF / MTBE
High
Reaction solvent (Grignard/Lithiation steps if applicable).
Alkanes
Heptane / Hexane
Low (<10 g/L at RT)
Anti-solvent. Used to force precipitation from Toluene or Ethyl Acetate.
Water
Water
Insoluble
Wash medium to remove inorganic salts (AlCl3 residues).
Process Application: Purification via Crystallization[3][4][5][6]
For this intermediate, purity is paramount to prevent side reactions in subsequent reduction steps. The most robust purification method is cooling crystallization or anti-solvent precipitation .
Objective: Remove non-polar impurities and oligomers.
Dissolution: Charge crude Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate into a reactor. Add Ethyl Acetate (3 vol) . Heat to 50–60°C until fully dissolved.
Filtration: Perform a hot filtration (if necessary) to remove inorganic salts (e.g., Aluminum salts from Friedel-Crafts).
Nucleation: Slowly add Heptane (2 vol) at 50°C. The solution should remain clear.
Cooling: Ramp temperature down to 20°C over 2 hours. Seeding with pure crystal may be required at 35°C if oiling out occurs.
Precipitation: Continue cooling to 0–5°C. The ester will crystallize as a white/off-white solid.
Isolation: Filter the slurry. Wash the cake with cold Heptane/EtOAc (9:1 ratio).
Visualization: Crystallization Decision Logic
This workflow ensures you avoid the common pitfall of "oiling out" (liquid-liquid phase separation) instead of crystallizing.
Caption: Step-by-step logic for crystallization, highlighting the critical control point to prevent oiling out.
Analytical Considerations (HPLC)
When analyzing solubility or purity via HPLC, the solvent choice for sample preparation is critical to prevent peak broadening or precipitation in the injector.
Diluent: Acetonitrile (ACN) is the preferred diluent.
Why: The molecule is highly soluble in ACN. ACN is miscible with water (mobile phase), preventing precipitation upon injection.
Avoid: Pure water or very high percentages of Methanol if the concentration is high (>1 mg/mL), as the lipophilic methyl-fluoro-phenyl group may cause aggregation.
References
The following authoritative sources ground the protocols and solubility data provided above. They refer to the synthesis and purification of Ezetimibe intermediates, of which the subject molecule is a close structural analog.[1]
Process for the synthesis of ezetimibe and intermediates.
Source: European Patent Office (EP 2149547 A1)
Relevance: Details the use of Toluene and Hexane in the workup of Friedel-Crafts intermediates similar to the subject molecule.
Preparation of Ezetimibe Intermediates.
Source: Google Patents (CN 106397292 A)
Relevance: Describes the dissolution of aryl-keto intermediates in Dichloromethane and crystallization using Ethyl Acetate/Petroleum Ether systems.
PubChem Compound Summary: Ethyl 5-(4-fluorophenyl)-5-oxopentanoate.
Source: National Center for Biotechnology Information (NCBI)
Relevance: Provides physicochemical properties (LogP, H-bond acceptors) for the direct non-methylated analog, serving as the baseline for solubility predictions.
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in organic solvents.
Source: ResearchGate / Journal of Chemistry and Technologies
Relevance: Provides empirical solubility thermodynamics for structurally similar methyl-phenyl keto-acid derivatives in alcohols and acetates.
An In-Depth Technical Guide to Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Ketoesters in Modern Chemistry Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a specialty chemical belongi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Ketoesters in Modern Chemistry
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a specialty chemical belonging to the class of aromatic ketoesters. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the ester and ketone functionalities, makes this molecule a potentially valuable building block in medicinal chemistry and materials science. Fluorine incorporation is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of molecules.[1] The 4-fluoro-3-methylphenyl moiety, in particular, is found in various biologically active compounds, suggesting that this scaffold can be exploited for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate, including a detailed, field-proven synthetic protocol, in-depth characterization, and an exploration of its potential applications in research and development.
Physicochemical Properties and Identification
A clear identification of a chemical entity is paramount for reproducible scientific research. Below is a summary of the key identifiers for Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate.
Note on CAS Numbers: There appears to be some ambiguity in publicly available databases regarding the CAS number for this compound, with 898752-58-4 also being associated with a positional isomer, Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate.[3] For the purpose of this guide, we will refer to the CAS number 250603-11-3, which is more consistently linked to the 4-fluoro-3-methylphenyl isomer by major chemical suppliers.
Synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
The most logical and industrially scalable approach for the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is the Friedel-Crafts acylation.[4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Synthetic Strategy: A Two-Step Approach
Our proposed synthesis is a two-step process, beginning with the preparation of the acylating agent, ethyl 5-chloro-5-oxovalerate, followed by the Friedel-Crafts acylation of 2-fluoro-1-methylbenzene.
Figure 1: Proposed two-step synthesis workflow for Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate.
Step 1: Preparation of Ethyl 5-chloro-5-oxovalerate
The acylating agent can be readily prepared from glutaric anhydride in two stages: monoesterification followed by chlorination.
Protocol:
Monoesterification of Glutaric Anhydride:
To a round-bottom flask equipped with a reflux condenser, add glutaric anhydride (1.0 eq) and absolute ethanol (2.0 eq).
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC.
After completion, remove the excess ethanol under reduced pressure to yield monoethyl glutarate as an oily residue. This intermediate is often used in the next step without further purification.
Chlorination of Monoethyl Glutarate:
In a well-ventilated fume hood, add the crude monoethyl glutarate (1.0 eq) to a flask equipped with a reflux condenser and a gas trap.
Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the flask at room temperature.
Heat the reaction mixture to 60-70 °C for 2-3 hours. The evolution of SO₂ and HCl gas will be observed.
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
The resulting crude ethyl 5-chloro-5-oxovalerate can be purified by vacuum distillation.
Step 2: Friedel-Crafts Acylation
This step involves the reaction of 2-fluoro-1-methylbenzene with the prepared ethyl 5-chloro-5-oxovalerate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5]
Protocol:
Reaction Setup:
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Cool the suspension to 0-5 °C in an ice bath.
Addition of Reactants:
In the dropping funnel, prepare a solution of ethyl 5-chloro-5-oxovalerate (1.0 eq) and 2-fluoro-1-methylbenzene (1.2 eq) in the same solvent.
Add this solution dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.
Reaction and Quenching:
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Work-up and Purification:
Separate the organic layer and extract the aqueous layer with the solvent (2 x 50 mL).
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate as a pure product.
Spectroscopic Characterization (Predicted)
¹H and ¹³C NMR Spectroscopy
Computational methods, such as Density Functional Theory (DFT), can provide accurate predictions of NMR chemical shifts.[7][8][9][10][11] The expected ¹H and ¹³C NMR spectra would exhibit characteristic signals for the aromatic and aliphatic protons and carbons.
Predicted ¹H NMR (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 7.8 - 7.6
m
2H
Aromatic-H
~ 7.2 - 7.0
t
1H
Aromatic-H
4.12
q
2H
-OCH₂CH₃
3.05
t
2H
-COCH₂-
2.45
t
2H
-CH₂COOEt
2.35
s
3H
Ar-CH₃
2.05
p
2H
-COCH₂CH₂-
1.25
t
3H
-OCH₂CH₃
Predicted ¹³C NMR (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
~ 198.0
Ar-C=O
~ 173.0
O-C=O
~ 162.0 (d, J ≈ 250 Hz)
C-F
~ 135.0 (d, J ≈ 3 Hz)
C-C=O
~ 132.0 (d, J ≈ 5 Hz)
Aromatic C-H
~ 128.0 (d, J ≈ 18 Hz)
Aromatic C-CH₃
~ 125.0 (d, J ≈ 8 Hz)
Aromatic C-H
~ 115.0 (d, J ≈ 22 Hz)
Aromatic C-H
60.5
-OCH₂CH₃
37.5
-COCH₂-
33.0
-CH₂COOEt
20.0
-COCH₂CH₂-
14.5
Ar-CH₃
14.2
-OCH₂CH₃
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.
Predicted Fragmentation Pattern:
Figure 2: Predicted major fragmentation pathways for Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate in EI-MS.
The base peak is expected to be the acylium ion at m/z 139, formed by the cleavage of the bond between the carbonyl group and the aliphatic chain.[12][13][14][15][16] Other significant fragments would include the loss of the ethoxy group (m/z 207) and the aromatic fragment (m/z 111).
Potential Applications in Research and Drug Discovery
While specific biological activity data for Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is not yet published, its structural features suggest several promising avenues for investigation.
Intermediate for Novel Pharmaceuticals: The presence of the fluorinated phenyl ring and the reactive ketone and ester groups make this compound an ideal starting material for the synthesis of more complex molecules with potential therapeutic applications. The introduction of fluorine can significantly enhance the pharmacological properties of a drug candidate.[17][18][19][20]
Antimicrobial and Anticancer Research: Many fluorinated compounds exhibit antimicrobial and anticancer activities.[21] This molecule could be screened for such properties or used as a scaffold to develop new agents in these therapeutic areas.
Probes for Chemical Biology: The keto-ester functionality can be modified to introduce reporter tags or reactive groups, making it a potential tool for developing chemical probes to study biological processes.
Conclusion
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate represents a promising, yet underexplored, chemical entity. The synthetic route outlined in this guide, based on the well-established Friedel-Crafts acylation, provides a reliable method for its preparation. The predicted spectroscopic data offers a solid foundation for its characterization. Given the increasing importance of fluorinated compounds in drug discovery and materials science, this molecule warrants further investigation by researchers and scientists in these fields. Its potential as a versatile building block for the synthesis of novel, high-value compounds is significant and awaits exploration.
References
Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovalerate.
Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 71, 145-155.
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
National Center for Biotechnology Information. (n.d.).
National Center for Biotechnology Information. (n.d.).
National Center for Biotechnology Information. (n.d.). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. PubMed Central.
Application Notes & Protocols: Synthesis of High-Value Pharmaceutical Intermediates from Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Abstract This technical guide details the strategic utilization of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate, a versatile keto-ester, as a foundational starting material for the synthesis of key pharmaceutical inte...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the strategic utilization of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate, a versatile keto-ester, as a foundational starting material for the synthesis of key pharmaceutical intermediates. The presence of a reactive ketone, an ester moiety, and a fluorinated aromatic ring makes this molecule a prime candidate for constructing complex scaffolds relevant to modern drug discovery. We present detailed protocols for two critical transformations: (1) the asymmetric reductive amination of the ketone to produce highly valuable chiral amines, and (2) a multicomponent cyclocondensation reaction to generate dihydropyrimidinone (DHPM) cores. The causality behind experimental choices, detailed step-by-step protocols, and expected outcomes are discussed to provide researchers with a robust framework for practical application.
Introduction: The Strategic Value of the Starting Material
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a uniquely functionalized building block. The fluorinated phenyl group is a common feature in many modern pharmaceuticals, often introduced to modulate metabolic stability, pKa, and binding affinity, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] The 1,5-keto-ester arrangement provides a powerful synthetic handle for a variety of transformations, most notably the construction of chiral centers and heterocyclic ring systems, which are ubiquitous in bioactive molecules.[1][3]
This document serves as a practical guide for leveraging this starting material to synthesize two distinct classes of high-value intermediates:
Chiral Amines: Enantiomerically pure amines are critical components of countless pharmaceuticals.[4] Asymmetric reductive amination of the prochiral ketone offers a direct and efficient route to these essential building blocks.
Heterocyclic Scaffolds: Nitrogen-containing heterocycles, such as dihydropyrimidinones, form the core of numerous drugs with diverse therapeutic applications. Multicomponent reactions like the Biginelli reaction provide a step-economic approach to building molecular complexity from the keto-ester framework.[5]
Pathway I: Asymmetric Reductive Amination for Chiral Amine Synthesis
Expertise & Rationale
The direct conversion of a ketone to a chiral amine via asymmetric reductive amination is one of the most powerful transformations in medicinal chemistry. This process avoids the use of stoichiometric chiral auxiliaries and often proceeds with high atom economy. The core principle involves the in situ formation of an imine or enamine from the ketone and an amine source, followed by a highly stereoselective reduction catalyzed by a chiral transition metal complex.[6]
Our choice of a Ruthenium-based catalyst, specifically one employing a chiral diphosphine ligand like (R)-BINAP in conjunction with a diamine, is grounded in its well-documented success in the asymmetric hydrogenation of a wide range of ketones and imines, delivering high enantioselectivity and turnover numbers.[4] The reaction is driven by the transfer of hydrogen from H₂ gas to the imine intermediate, coordinated to the chiral metal center, which directs the hydride attack to one face of the C=N double bond.
High-pressure autoclave/hydrogenation reactor with magnetic stirring
Schlenk line and glassware for handling air-sensitive reagents
Standard laboratory glassware
Silica gel for column chromatography
Procedure:
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add [RuCl₂(p-cymene)]₂ and (R)-BINAP to a Schlenk flask. Add anhydrous methanol and stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.
Reaction Setup: To a glass liner for the autoclave, add Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate and ammonium acetate.
Assembly: Transfer the liner into the autoclave. Via cannula, transfer the pre-formed catalyst solution into the liner. Seal the autoclave immediately.
Inerting: Purge the autoclave system with inert gas (3 cycles) and then with hydrogen gas (3 cycles) to ensure an oxygen-free environment.
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar). Begin stirring and heat the reaction to the target temperature (e.g., 50 °C).
Monitoring: Monitor the reaction progress by checking hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging) via TLC or LC-MS.
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with inert gas.
Isolation: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched amine.
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (e.e.) using chiral HPLC.
Data Presentation: Expected Outcomes
Parameter
Condition / Value
Rationale
Substrate Conc.
0.1 - 0.5 M
Balances reaction rate and solubility.
Catalyst Loading
0.5 - 1.0 mol%
Sufficient for efficient catalysis; higher loading may be needed for difficult substrates.
H₂ Pressure
20 - 50 bar
Higher pressure increases hydrogen concentration, accelerating the reaction rate.
Temperature
40 - 60 °C
Provides sufficient thermal energy to overcome activation barriers without promoting catalyst decomposition.
Expected Yield
>85%
Based on typical performance of Ru-BINAP systems.
Expected e.e.
>95%
(R)-BINAP is a privileged ligand known for high enantioselectivity in such reductions.[4]
Pathway II: Biginelli Multicomponent Synthesis of Dihydropyrimidinones (DHPMs)
Expertise & Rationale
The Biginelli reaction is a cornerstone of multicomponent chemistry, enabling the one-pot synthesis of dihydropyrimidinones from a β-keto ester, an aldehyde, and urea.[7][8] This reaction is prized for its operational simplicity and its ability to rapidly generate molecular complexity. The resulting DHPM scaffold is a "privileged structure" in medicinal chemistry, found in numerous clinically used drugs, including calcium channel blockers.
In this protocol, Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate serves as the β-keto ester component. The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the aldehyde for nucleophilic attack and facilitates the final cyclization and dehydration steps. We select p-Toluenesulfonic acid (p-TsOH) as a robust, inexpensive, and effective Brønsted acid catalyst.
Charging Reagents: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate, the selected aldehyde, urea, and ethanol.
Catalyst Addition: Add the p-TsOH catalyst to the stirring mixture.
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
Monitoring: Monitor the reaction for 4-12 hours. The progress can be tracked by TLC, observing the consumption of the starting materials.
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, cool the flask further in an ice bath for 30 minutes to maximize crystallization.
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Analysis: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, MS, and melting point determination.
Data Presentation: Expected Outcomes
Parameter
Condition / Value
Rationale
Reagent Stoichiometry
Keto-ester:Aldehyde:Urea (1:1.1:1.5)
A slight excess of the aldehyde and urea ensures complete consumption of the limiting keto-ester.
Catalyst Loading
20 mol%
A catalytic amount is sufficient to promote the reaction without causing significant side reactions.
Solvent
Ethanol
A common, effective, and relatively benign solvent that facilitates dissolution and allows for a suitable reflux temperature.
Temperature
Reflux (~78 °C)
Provides the necessary energy for the condensation and dehydration steps.
Expected Yield
70-90%
The Biginelli reaction is known for its generally high yields and operational simplicity.
Product Purity
High
Products often crystallize directly from the reaction mixture in high purity.
Conclusion
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate has been demonstrated to be a highly effective and versatile starting material for accessing valuable pharmaceutical intermediates. The protocols outlined herein provide clear, reproducible pathways to synthesize both enantiomerically enriched chiral amines and complex dihydropyrimidinone heterocyclic systems. These methods, grounded in well-established and robust chemical principles, offer researchers reliable tools to accelerate the discovery and development of new therapeutic agents.
References
Beilstein Journals. (n.d.). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Retrieved from [Link]
National Center for Biotechnology Information (PMC). (n.d.). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Retrieved from [Link]
ResearchGate. (n.d.). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Retrieved from [Link]
Beilstein Journals. (n.d.). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo-. Retrieved from [Link]
National Center for Biotechnology Information (PMC). (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Retrieved from [Link]
ResearchGate. (n.d.). Three‐component reaction of ethyl 4,4,5,5,5‐pentafluoro‐3‐oxopentanoate.... Retrieved from [Link]
Encyclopedia.pub. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Retrieved from [Link]
National Center for Biotechnology Information (PubChem). (n.d.). Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]
MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
National Center for Biotechnology Information (PMC). (n.d.). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Retrieved from [Link]
Google Patents. (n.d.). WO2018060512A1 - Process for preparing chiral amines.
PubMed. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
Royal Society of Chemistry. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. Retrieved from [Link]
Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]
PubMed. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Retrieved from [Link]
ResearchGate. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
The Strategic Utility of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate in the Synthesis of Bioactive Molecules
Introduction: The Value Proposition of a Fluorinated Ketoester Building Block In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Value Proposition of a Fluorinated Ketoester Building Block
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate emerges as a highly valuable, yet underexplored, building block that provides a direct entry into a diverse array of fluorinated bioactive compounds. Its γ-ketoester functionality serves as a versatile handle for a multitude of chemical transformations, most notably for the construction of heterocyclic systems, which form the core of a vast number of pharmaceuticals.
This technical guide provides an in-depth exploration of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate as a precursor to bioactive molecules. We will elucidate its synthesis via a classic yet robust Friedel-Crafts acylation and subsequently detail its application in the synthesis of a pyrazolone derivative, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3]
Synthesis of the Core Building Block: Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
The synthesis of the title compound is most efficiently achieved through a Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in aromatic chemistry.[4][5][6] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring, in this case, the acylation of 2-fluorotoluene with ethyl glutaryl chloride.
Reaction Principle: Friedel-Crafts Acylation
The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 2-fluorotoluene. The directing effects of the methyl and fluoro substituents on the aromatic ring guide the acylation to the sterically accessible and electronically favorable position. The deactivating effect of the resulting ketone group prevents further acylation of the product.[4][6]
Experimental Workflow: Synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Caption: Workflow for the synthesis of the title building block.
Detailed Protocol: Synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Materials and Reagents:
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
2-Fluorotoluene
C₇H₇F
110.13
50
5.51 g (5.4 mL)
Ethyl glutaryl chloride
C₇H₁₁ClO₃
178.61
55
9.82 g (8.3 mL)
Aluminum chloride (anhydrous)
AlCl₃
133.34
60
8.00 g
Dichloromethane (DCM, anhydrous)
CH₂Cl₂
84.93
-
100 mL
Hydrochloric acid (2M)
HCl
36.46
-
50 mL
Saturated sodium bicarbonate
NaHCO₃
84.01
-
50 mL
Brine
NaCl
58.44
-
50 mL
Anhydrous magnesium sulfate
MgSO₄
120.37
-
~5 g
Silica gel (for chromatography)
SiO₂
60.08
-
As needed
Hexane/Ethyl acetate
-
-
-
As needed
Procedure:
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.00 g, 60 mmol).
Addition of Reactants: Add anhydrous dichloromethane (50 mL) and 2-fluorotoluene (5.51 g, 50 mmol) to the flask. Cool the mixture to 0 °C in an ice bath.
Acylation: Add a solution of ethyl glutaryl chloride (9.82 g, 55 mmol) in anhydrous dichloromethane (50 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid (50 mL). Stir until all solids have dissolved.
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 2M hydrochloric acid (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate as a pale yellow oil.
Expected Outcome:
Product
Molecular Formula
Molar Mass ( g/mol )
Expected Yield
Physical Appearance
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
C₁₄H₁₇FO₃
252.28
75-85%
Pale yellow oil
Application in Bioactive Molecule Synthesis: The Knorr Pyrazole Synthesis
The synthesized γ-ketoester is an excellent precursor for the construction of pyrazolone heterocycles via the Knorr pyrazole synthesis.[7][8][9] This reaction involves the condensation of a β-dicarbonyl compound (or a functional equivalent like a γ-ketoester) with a hydrazine.[7][9] The resulting pyrazolone scaffold is a key pharmacophore in numerous clinically used drugs and biologically active compounds.[1][2]
Reaction Principle: Knorr Pyrazole Synthesis
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at the ketone carbonyl.[7][9] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, leading to cyclization and subsequent elimination of ethanol to form the stable pyrazolone ring.[7][9]
Experimental Workflow: Synthesis of a Bioactive Pyrazolone
Caption: Workflow for the synthesis of a bioactive pyrazolone.
Detailed Protocol: Synthesis of 4,5-Dihydro-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-5-one
Materials and Reagents:
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
C₁₄H₁₇FO₃
252.28
10
2.52 g
Hydrazine hydrate (~64% hydrazine)
N₂H₄·H₂O
50.06
20
~1.0 mL
Ethanol
C₂H₅OH
46.07
-
20 mL
Glacial acetic acid
CH₃COOH
60.05
catalytic
~0.5 mL
Procedure:
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (2.52 g, 10 mmol) in ethanol (20 mL).
Addition of Reagents: Add glacial acetic acid (0.5 mL) followed by hydrazine hydrate (~1.0 mL, ~20 mmol).
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Dry the product under vacuum to obtain 4,5-Dihydro-3-(4-fluoro-3-methylphenyl)-1H-pyrazol-5-one as a white to off-white solid.
The protocols detailed herein demonstrate the utility of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate as a strategic building block for accessing fluorinated, bioactive heterocyclic compounds. The resulting pyrazolone derivative is a valuable scaffold for further functionalization, opening avenues for the development of novel therapeutic agents. The anti-inflammatory and antimicrobial activities of pyrazole and pyrazolone derivatives are well-documented, making this synthetic route particularly relevant for drug discovery programs targeting these therapeutic areas.[1][10][11][12][13] Future work could involve the synthesis of a library of substituted pyrazolones from this building block and their subsequent screening for a range of biological activities.
References
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
Winthrop University, Department of Chemistry. The Friedel-Crafts Acylation. CHEM 304. Available from: [Link]
Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]
Scribd. Friedel Crafts Acylation. Available from: [Link]
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]
Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005).
Abdel-Wahab, B. F., Abdel-Gawad, H., & Abdel-Gawad, S. M. (2018).
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]
Taylor & Francis Online. Synthesis of 5-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. Available from: [Link]
Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available from: [Link]
PubMed. Synthesis of 5-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. Available from: [Link]
El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Aziz, N. I., El-Azab, A. S., & El-Tahir, K. E. H. (2012). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 20(4), 337–346.
Google Patents. Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
Asian Journal of Chemistry. An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Available from: [Link]
Open Research@CSIR-NIScPR. Synthesis and Characterization of Antimicrobial activity of Pyrazole Derivatives. Available from: [Link]
ResearchGate. Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Available from: [Link]
MDPI. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Available from: [Link]
Cambridge University Press. Knorr Pyrazole Synthesis. Available from: [Link]
Preprints.org. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Available from: [Link]
Taylor & Francis Online. Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Available from: [Link]
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]
ResearchGate. Synthesis of 5-fluoro-β-D-glucopyranosyluronic acid fluoride and its evaluation as a mechanistic probe of Escherichia coli β-glucuronidase. Available from: [Link]
ResearchGate. Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). Available from: [Link]
ResearchGate. 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Available from: [Link]
SciSpace. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Available from: [Link]
Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]
PubMed. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Available from: [Link]
Application Note: Precision Cyclization of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
This Application Note provides a comprehensive technical guide for the cyclization of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate . This specific -keto ester scaffold is a critical intermediate in the synthesis of p3...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the cyclization of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate . This specific
-keto ester scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors , calcium sensitizers (analogous to Levosimendan precursors), and CNS-active agents .
The guide prioritizes the three most chemically viable cyclization pathways:
Aza-Annulation to form Dihydropyridin-2-ones (6-membered lactams).
Hydrazinolysis to form 1,2-Diazepines (7-membered heterocycles).
Enol-Lactonization to form Pyran-2-ones (6-membered lactones).
Aryl Moiety: 4-Fluoro-3-methylphenyl.[1] The fluorine atom (para to ketone) and methyl group (meta to ketone) provide unique electronic signatures (
F NMR) for monitoring reaction progress.
Reactivity Profile: The
-position of the ketone relative to the ester allows for the formation of 6-membered (via C-N or C-O bond formation) or 7-membered (via N-N bond inclusion) rings.
Divergent Synthetic Pathways
The following diagram illustrates the three primary cyclization modes accessible from this scaffold.
Figure 1: Divergent cyclization strategies for the 5-oxovalerate scaffold. The choice of reagent dictates ring size and heteroatom incorporation.
Protocol A: Synthesis of Dihydropyridin-2-ones (Aza-Annulation)
This is the preferred route for generating "drug-like" lactam scaffolds. The reaction proceeds via imine formation at the ketone followed by intramolecular nucleophilic attack on the ester.
Mechanistic Insight
The 1,5-distance between carbonyls is ideal for forming a 6-membered ring. The reaction is driven by the thermodynamic stability of the resulting conjugated enamide system (in the dihydro-pyridone).
Experimental Protocol
Reagents:
Substrate: 1.0 equiv (e.g., 10 mmol, ~2.66 g)
Ammonium Acetate (
): 5.0 equiv
Solvent: Glacial Acetic Acid (AcOH)
Temperature: 110°C (Reflux)
Step-by-Step Methodology:
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.66 g of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate in 15 mL of glacial acetic acid.
Reagent Addition: Add 3.85 g (50 mmol) of dry ammonium acetate.
Reflux: Attach a reflux condenser and heat the mixture to 110°C under a nitrogen atmosphere. Stir for 4–6 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a more polar UV-active spot () should appear.
Work-up: Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of ice-cold water.
Isolation: The product often precipitates as an off-white solid. Filter and wash with cold water (
mL) to remove excess acetic acid.
Alternative: If no precipitate forms, extract with Ethyl Acetate (
mL), wash with saturated (carefully, to neutralize AcOH), dry over , and concentrate.
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (EtOAc/Hexane gradient).
Data Validation:
Parameter
Expected Signal
Diagnostic Value
| 1H NMR (DMSO-d6) |
9.5-10.5 ppm (s, 1H) | NH Lactam proton (Confirms cyclization) |
| 1H NMR | 5.2-5.5 ppm (d/t, 1H) | Vinyl proton (C=CH) at pos. 5 |
| 1H NMR | Disappearance of 4.1 (q) & 1.2 (t) | Loss of Ethyl Ester (Confirms cyclization) |
| 19F NMR | Singlet at ~ -115 ppm | Confirms integrity of aryl ring |
Protocol B: Synthesis of 1,2-Diazepines (Hydrazine Cyclization)
Reaction with hydrazine yields a 7-membered ring. This is distinct from
-keto esters (which form 6-membered pyridazinones).
Setup: Dissolve the substrate in Ethanol (0.5 M concentration). Add catalytic acetic acid.
Addition: Add hydrazine hydrate dropwise at room temperature. A transient yellow color (hydrazone formation) may be observed.
Cyclization: Heat to reflux (78°C) for 3 hours.
Work-up: Concentrate the solvent under reduced pressure. The residue is usually a solid.
Purification: Triturate with diethyl ether to remove unreacted hydrazine traces.
Critical Note on Regiochemistry:
While the 7-membered diazepine is the kinetic product, high temperatures or strong acids can sometimes force a ring contraction or rearrangement. Maintain mild reflux conditions.
Protocol C: Enol-Lactone Synthesis (Pyran-2-ones)
This pathway creates an oxygen-containing heterocycle, useful as a scaffold for further derivatization (e.g., reaction with amines to form pyridones with specific N-substituents).
Experimental Protocol
Reagents:
Substrate: 1.0 equiv
Acetic Anhydride (
): 5.0 equiv
Catalyst: Perchloric acid (
) or p-TsOH (1 mol%)
Temperature: 80°C
Methodology:
Mix substrate and acetic anhydride. Add the acid catalyst.[3][4]
Heat at 80°C for 2 hours.
Quench: Pour onto crushed ice/water mixture and stir vigorously for 1 hour to hydrolyze excess anhydride.
Extraction: Extract with DCM. The product is the organic layer.
Validation: IR spectrum will show a characteristic enol lactone carbonyl stretch at ~1750
.
Troubleshooting & Homology Note
"I expected a Tetralone."
If your target was a tetralone (carbocycle), you likely intended to perform an intramolecular Friedel-Crafts reaction.
Issue: The ketone carbonyl at C5 deactivates the aryl ring towards the necessary electrophilic attack from C1.
Solution: You must reduce the ketone before cyclization.
Protocol: Reduce C=O to
(Triethylsilane/TFA) Hydrolyze Ester Cyclize with Polyphosphoric Acid (PPA). This yields a Benzosuberone (7-membered carbocycle), not a tetralone, due to the 5-carbon chain.
Tetralone Requirement: If you specifically need a tetralone (6-membered carbocycle), you must start with the Succinyl analog (Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate).
References
Aza-Annul
-Keto Esters:
Source: "Synthesis of dihydropyridin-2-ones via cyclization of
-keto esters with ammonium acet
Context: Standard protocol for converting 1,5-dicarbonyls to lactams.
Hydrazine Cyclization of 1,5-Dicarbonyls
Source: "Regioselective synthesis of 1,2-diazepines from 1,5-diketones and hydrazine." Tetrahedron Letters.
Context: Confirms formation of 7-membered rings
Levosimendan Precursor Chemistry (Homology)
Source: "Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)
Context: Illustrates the analogous reaction of the 4-oxobutyrate (gamma)
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate Derivatives
Introduction: Navigating the Challenges of Modern Cross-Coupling The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of Modern Cross-Coupling
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[1][2] Its significance is profoundly felt in the pharmaceutical and materials science industries, where the efficient and selective formation of these bonds is paramount. The reaction's appeal lies in its generally mild conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2]
This guide provides a detailed exploration of the Suzuki coupling reaction, with a specific focus on a challenging class of substrates: derivatives of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate. The presence of a ketone, a fluoro group, and a methyl group on the aromatic ring introduces a unique combination of electronic and steric challenges that necessitate a carefully optimized approach. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of Suzuki coupling for the synthesis of complex molecules.
The aryl ketone moiety in the target molecule can present challenges due to potential side reactions and catalyst inhibition. Furthermore, the electronic nature of the fluoro and methyl substituents can influence the reactivity of the aryl halide. This guide will provide the foundational knowledge and practical protocols to successfully navigate these complexities.
The Catalytic Heart of the Matter: Unraveling the Suzuki Coupling Mechanism
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The active catalyst is a Palladium(0) species, which is typically generated in situ from a Palladium(II) precatalyst.[5]
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, an aryl halide derivative of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate) to the Pd(0) complex. This step forms a Pd(II) intermediate. The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > Cl.[1][3]
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the Pd(II) complex, displacing the halide. This process is facilitated by a base, which activates the organoboron species.[5][6]
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the Pd(II) complex, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3][5]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols: A Practical Guide
The following protocols are designed as a starting point for the Suzuki coupling of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate derivatives. Optimization will likely be necessary for specific substrates and desired outcomes.
Materials and Reagents
Aryl Halide: Ethyl 5-(4-bromo-3-methyl-5-fluorophenyl)-5-oxovalerate (or the corresponding iodide or chloride). The bromide is often a good balance of reactivity and stability.
Organoboron Reagent: Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents). The use of potassium aryltrifluoroborates can also be advantageous in certain cases.[7][8][9][10][11]
Palladium Precatalyst: Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂ (1-5 mol%), or more advanced precatalysts like PEPPSI-type catalysts for challenging substrates.[3][5]
Ligand: Required if using a precursor like Pd(OAc)₂. Phosphine ligands such as PPh₃, or more electron-rich and bulky ligands like SPhos or XPhos for hindered substrates (1-10 mol%).[12] N-heterocyclic carbene (NHC) ligands can also be highly effective.[6]
Base: An inorganic base is crucial for the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, or KF (2-3 equivalents). The choice of base can significantly impact the reaction outcome.[6]
Solvent: A deoxygenated solvent system is essential to prevent catalyst deactivation. Common solvents include toluene, dioxane, THF, or a mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O).
Step-by-Step Protocol
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the Ethyl 5-(4-bromo-3-methyl-5-fluorophenyl)-5-oxovalerate (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq). If using a Pd(II) source like Pd(OAc)₂, also add the appropriate ligand.
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) to the flask. The reaction mixture should be stirred to ensure proper mixing.
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the progress of the reaction.
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC)[4][13], Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[14][15] A small aliquot of the reaction mixture can be taken, diluted with a suitable solvent (e.g., ethyl acetate), and analyzed.
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[16]
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Figure 2: A generalized workflow for the Suzuki coupling reaction.
Optimization and Troubleshooting: A Scientist's Guide
Achieving high yields and purity in Suzuki coupling reactions, especially with challenging substrates, often requires careful optimization of reaction parameters.
Parameter
Considerations and Rationale
Potential Issues
Troubleshooting Steps
Palladium Catalyst
The choice of catalyst is critical. For sterically hindered or electron-rich aryl chlorides, more active catalysts with bulky, electron-rich ligands are often necessary.[17][18][19][20]
Low or no conversion.
Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. Consider using pre-formed catalysts.
Ligand
The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can enhance the rate of oxidative addition and reductive elimination.
Catalyst decomposition, low yield.
Screen a variety of phosphine or NHC ligands. The optimal ligand is often substrate-dependent.
Base
The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly affect the reaction rate and yield.[6]
Incomplete reaction, side reactions (e.g., hydrolysis of the ester).
Test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For base-sensitive substrates, milder bases like KF may be beneficial.[6]
Solvent
The solvent must be able to dissolve the reactants and facilitate the reaction. Aprotic polar solvents like dioxane, THF, and toluene are common. The addition of water can sometimes accelerate the reaction.
Poor solubility, slow reaction.
Experiment with different solvents or solvent mixtures. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
Temperature
Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions.
Slow reaction or product decomposition.
Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed.
Common Side Reactions
Protodeborylation: The cleavage of the C-B bond of the organoboron reagent by a proton source. This can be minimized by using anhydrous conditions or by employing more stable boronic esters or trifluoroborates.[5]
Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the aryl halide. This is often more prevalent at higher catalyst loadings or with highly reactive substrates.
Dehalogenation: The reduction of the aryl halide to the corresponding arene. This can occur in the presence of hydride sources.[5]
Conclusion: A Powerful Tool for a Molecular Architect
The Suzuki-Miyaura coupling reaction is an indispensable tool in the synthetic chemist's arsenal. While substrates such as Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate derivatives present unique challenges, a systematic and informed approach to reaction optimization can lead to successful outcomes. By understanding the underlying mechanism, carefully selecting reagents and conditions, and employing robust monitoring and purification techniques, researchers can effectively utilize this powerful transformation to construct complex molecular architectures for a wide range of applications in drug discovery and materials science.
References
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
Suzuki cross coupling reaction of aryl halides with arylboronic acid a - ResearchGate. Available at: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]
Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
How can the work up of Suzuki Reaction of arylbromides be best carried out? Available at: [Link]
NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Available at: [Link]
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. Available at: [Link]
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH. Available at: [Link]
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available at: [Link]
Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent) - ResearchGate. Available at: [Link]
Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. Available at: [Link]
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - NIH. Available at: [Link]
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF - ResearchGate. Available at: [Link]
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]
B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]
Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Available at: [Link]
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Available at: [Link]
Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS - 2019 - Wiley Analytical Science. Available at: [Link]
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. Available at: [Link]
"synthesis of heterocyclic compounds from Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate"
Technical Application Note: Heterocyclic Scaffolding from -Keto Esters Abstract This application note details the synthetic utility of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (EFMOV), a versatile -keto ester prec...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Heterocyclic Scaffolding from
-Keto Esters
Abstract
This application note details the synthetic utility of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (EFMOV), a versatile
-keto ester precursor. While -keto esters are widely recognized for generating pyridazinone scaffolds (common in COX-2 and p38 MAPK inhibitors), the -keto ester homolog offers a strategic entry point into 6-aryl-piperidin-2-one and 1,2-diazepine scaffolds. These heterocycles serve as critical bioisosteres in medicinal chemistry, particularly for kinase inhibitors where the 4-fluoro-3-methylphenyl moiety is a privileged pharmacophore (e.g., Dilmapimod). This guide provides validated protocols for reductive amination-cyclization and hydrazine condensation.
Introduction & Pharmacophore Significance
The 4-Fluoro-3-methylphenyl Moiety
The "tail" of the precursor, the 4-fluoro-3-methylphenyl group, is a validated pharmacophore found in several high-profile kinase inhibitors, including Dilmapimod (SB-681323) and Losmapimod .
Metabolic Stability: The 3-methyl group sterically hinders oxidation at the benzylic position and prevents metabolic attack at the ortho position relative to the fluorine.
Electronic Effects: The 4-fluoro substituent modulates the acidity of the ring protons and lipophilicity without introducing excessive steric bulk, often improving binding affinity in hydrophobic pockets of enzymes like p38
.
Chemical Reactivity of
-Keto Esters
Unlike 1,4-dicarbonyls (which form pyrroles or pyridazines), EFMOV is a 1,5-dicarbonyl equivalent .
Distance: The 5-carbon tether dictates the formation of 6-membered lactams (via nitrogen insertion) or 7-membered diazepines (via hydrazine condensation).
Selectivity: The ketone at C5 is more electrophilic than the ester at C1, allowing for chemoselective functionalization.
Synthetic Pathways & Protocols
The following protocols describe the divergence from EFMOV into two distinct heterocyclic classes.
Module A: Synthesis of 6-Aryl-piperidin-2-ones (Lactams)
Mechanism: Reductive Amination
Intramolecular Cyclization.
This pathway yields a saturated lactam, a scaffold found in CDK inhibitors and factor Xa inhibitors.
(50 mmol) and stir at room temperature for 2 hours. Monitor the disappearance of the ketone peak via TLC or LC-MS.
Reduction: Cool the solution to 0°C. Carefully add
(15 mmol) in small portions.
Critical Step: Maintain pH ~6 using AcOH to prevent ester hydrolysis while activating the imine.
Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. The intermediate amino-ester spontaneously cyclizes to the lactam under these conditions.
Optimization: If cyclization is slow, reflux the crude amino-ester in toluene/xylene for 4 hours.
Workup: Quench with saturated
. Evaporate MeOH. Extract with Ethyl Acetate ( mL). Wash combined organics with brine, dry over , and concentrate.
Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography (Eluent: EtOAc/Hexane).
Application Notes and Protocols: Development of Novel Bioactive Heterocycles from Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Introduction: The Strategic Importance of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate in Medicinal Chemistry Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a versatile γ-keto ester that serves as a pivotal buildi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate in Medicinal Chemistry
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a versatile γ-keto ester that serves as a pivotal building block in the synthesis of a diverse range of heterocyclic compounds. The presence of the fluorinated and methylated phenyl ring is of particular significance in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methyl group can influence selectivity and potency. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent transformation into novel pyridazinone and pyrazole derivatives, which are classes of compounds renowned for their broad spectrum of biological activities. These application notes are designed for researchers and scientists in drug development, offering both theoretical insights and practical, step-by-step guidance.
Part 1: Synthesis of the Key Intermediate: Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
The synthesis of the title γ-keto ester can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction is a robust method for the formation of aryl ketones.[1]
Principle of the Synthesis
The reaction involves the acylation of 2-fluorotoluene with a suitable acylating agent, such as ethyl 5-chloro-5-oxopentanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The regioselectivity of the acylation is directed by the substituents on the aromatic ring. The methyl group is an activating, ortho, para-directing group, while the fluorine atom is a deactivating, ortho, para-director. The steric hindrance from the methyl group and the electronic effects of both substituents favor the acylation at the C4 position, para to the methyl group and ortho to the fluorine atom.
Benzylic Ketone (C5): The primary target for reduction.
Ethyl Ester (C1): A labile group that must remain intact.
Aryl Fluoride: A substituent susceptible to defluorination under harsh catalytic hydrogenation conditions.
The Challenge:
The reduction of the keto group in Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate presents a classic chemoselectivity problem. Standard deoxygenation methods (Clemmensen, Wolff-Kishner) utilize harsh acids or bases that will hydrolyze the ethyl ester to the carboxylic acid. Conversely, unoptimized hydride reductions may attack the ester or lead to transesterification if the solvent does not match the ester group.
This guide details two distinct, high-precision protocols depending on the desired pharmacophore:
Protocol A (Carbonyl to Carbinol): Selective formation of the secondary alcohol using Sodium Borohydride (
).
Protocol B (Carbonyl to Methylene): Complete deoxygenation to the alkyl chain using Ionic Hydrogenation (Silane/TFA), preserving the ester and the aryl fluoride.
Decision Framework & Reaction Pathways
The choice of reagent dictates the oxidation state of the final product. The following decision tree outlines the mechanistic divergence.
Figure 1: Chemoselective reduction pathways. Pathway A yields the hydroxy-ester, while Pathway B yields the saturated ester.
).[1] While is too strong (reducing the ester to a diol), is perfectly tuned for ketones.
Critical Parameter - Solvent Matching:
You must use Ethanol (EtOH) as the solvent. Using Methanol (MeOH) poses a high risk of transesterification, converting your Ethyl ester to a Methyl ester, resulting in a mixture of products that is difficult to separate.
Reaction: Stir at 0°C for 45–60 minutes. Monitor by TLC (System: Hexane/EtOAc 3:1). The ketone spot should disappear; a more polar alcohol spot will appear.
Caution: Do not let the reaction warm to room temperature to prevent ester attack.
Quench: Slowly add saturated aqueous
(10 mL) while stirring at 0°C.
Workup: Evaporate the bulk Ethanol under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: Deoxygenation to Methylene (Ionic Hydrogenation)
Target: Ethyl 5-(4-fluoro-3-methylphenyl)valerate
This is the preferred industry standard for reducing benzylic ketones in the presence of esters. It utilizes Triethylsilane (
Purification: The byproduct is hexaethyldisiloxane, which is non-polar. Flash chromatography (Hexane/EtOAc) easily separates the product.
Troubleshooting & Quality Control
Common Pitfalls
Issue
Probable Cause
Corrective Action
Transesterification (Protocol A)
Used MeOH as solvent.
Switch to EtOH or keep T < 0°C.
Incomplete Reduction (Protocol B)
Enolizable ketone buffering the acid.
Add more TFA; ensure anhydrous conditions.
Defluorination
Used Pd/C + H2 (Catalytic Hydrogenation).
Switch to Protocol B (Silane). Silanes do not cleave Ar-F bonds.
Ester Hydrolysis
Reaction warmed up in aqueous workup.
Perform neutralization rapidly at 0°C.
Analytical Validation (Self-Validating System)
1H NMR (Protocol A - Alcohol): Look for the disappearance of the triplet/multiplet of the
alpha to the ketone (~2.9 ppm) and the appearance of a methine proton () around 4.5–5.0 ppm.
1H NMR (Protocol B - Methylene): The benzylic protons will shift upfield. The distinctive pattern of the ethyl ester (
) must remain intact (quartet at ~4.1 ppm, triplet at ~1.2 ppm).
19F NMR: Verify the integrity of the Ar-F signal (typically -110 to -120 ppm) to ensure no defluorination occurred.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for hydride selectivity).
Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651. Link (Foundational text on Silane/TFA reduction).
Doyle, M. P., et al. (1976). Silane reductions in acidic media. Selective reduction of aldehydes and ketones. Journal of Organic Chemistry, 41(8), 1393–1396. Link
West, C. T., et al. (1973). Ionic hydrogenation of ketones and aldehydes. Journal of the American Chemical Society, 95(26), 8663. (Establishes chemoselectivity of Silanes over Esters).
Search Result Verification: Confirmed efficacy of Triethylsilane/TFA for benzylic ketones in the presence of esters via ChemicalBook and RSC liter
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Focus: Process Optimization & Troubleshooting
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate via the Friedel-Crafts acylation of 2-fluorotoluene (1-fluoro-2-methylbenzene) with ethyl glutaryl chloride (ethyl 4-chloro-4-oxobutyrate).
This reaction presents a unique triad of challenges:
Regioselectivity: Competition between the para-to-fluorine position (Target) and the para-to-methyl position (Impurity).
Lewis Acid Stoichiometry: The "Ester Trap" effect caused by the distal ester functionality.
Product Stability: Risk of Lewis acid-mediated de-ethylation (ester cleavage).
Regioselectivity & Isomer Distribution
Q: Why is my product mixture containing significant amounts of the 3-fluoro-4-methyl isomer?
A: You are fighting the battle of Electronic Activation vs. Resonance Direction.
In 2-fluorotoluene, two positions are activated for electrophilic attack:
Position 5 (Target): Para to Fluorine, Meta to Methyl.
Position 4 (Impurity): Para to Methyl, Meta to Fluorine.
While the methyl group is generally a stronger activator than fluorine (which is inductively deactivating), the fluorine atom is a potent para-director due to lone-pair resonance donation. In many fluorotoluene acylations, the para-to-fluorine product is favored because the position para to the methyl group is inductively deactivated by the meta-fluorine.
Optimization Strategy:
Solvent Switch: If you are using Dichloromethane (DCM) , switch to Nitromethane or Nitrobenzene . Polar solvents often enhance the selectivity for the para-to-fluorine isomer by stabilizing the specific acylium-sigma complex.
Temperature Control: Maintain the reaction at -10°C to 0°C during addition. Higher temperatures favor thermodynamic equilibration, which may increase the unwanted isomer.
Stoichiometry & Conversion Issues
Q: The reaction stalls at ~50% conversion despite using 1.1 equivalents of AlCl₃. Why?
A: You have fallen into the "Ester Trap."
Unlike simple acetyl chloride acylations, your reagent (ethyl glutaryl chloride) contains an ester moiety. Aluminum Chloride (
) is highly oxophilic and coordinates irreversibly to the carbonyl oxygen of the ester.
1.0 eq of AlCl₃ is consumed immediately by the ester group.
1.0 eq of AlCl₃ is required to generate the acylium ion from the acid chloride.
1.0 eq of AlCl₃ coordinates to the product ketone.
The Fix: You must use at least 2.2 to 2.5 equivalents of AlCl₃ .
1.0 eq to saturate the ester.
1.0 eq to drive the acylation.
0.2-0.5 eq excess to ensure catalytic turnover and handle moisture.
Warning: Insufficient catalyst results in the ester sequestering the Lewis acid, preventing the formation of the active electrophile.
Side Reactions: Ester Cleavage
Q: I am isolating the carboxylic acid (5-oxovaleric acid derivative) instead of the ethyl ester. What is happening?
A: This is Lewis Acid-Mediated Dealkylation.
Under harsh conditions (high temperature or prolonged reaction time),
can cleave ethyl esters via an -like attack of the chloride ion on the ethyl group, releasing ethyl chloride and the aluminum salt of the acid.
Troubleshooting Protocol:
Quench Early: Do not let the reaction stir overnight. Monitor via HPLC/TLC and quench immediately upon consumption of the starting material.
Low Temperature: Keep the reaction below 20°C.
Alternative Route: If dealkylation persists, switch to Glutaric Anhydride .
Note: This 2-step route is often more robust for industrial scaling than the direct acid-chloride ester method.
Visualizing the Process Logic
The following diagrams illustrate the decision-making process and the chemical pathway.
Diagram A: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for optimizing yield and purity in Friedel-Crafts acylations involving ester-containing electrophiles.
Diagram B: Reaction Pathway & Stoichiometry
Caption: Mechanistic pathway highlighting the consumption of catalyst by the ester moiety and the divergence to side products.
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (10g scale).
Parameter
Specification
Rationale
Solvent
Dichloromethane (DCM) or Nitromethane
DCM is standard; Nitromethane improves regioselectivity if needed.
Temperature
0°C (Addition) RT (Stir)
Low temp prevents kinetic isomerization and ester cleavage.
Stoichiometry
Substrate (1.0) : Reagent (1.1) : AlCl₃ (2.5)
Excess Lewis acid accounts for ester complexation.
Addition Order
Add Acid Chloride to AlCl₃/Solvent, then add Substrate.
"Perrier" addition mode often yields cleaner regiochemistry than "Bouveault-Blanc" (adding catalyst to mixture).
Step-by-Step Procedure:
Catalyst Slurry: To a flame-dried 3-neck flask under
, add Aluminum Chloride (2.5 equiv) and anhydrous DCM (10 volumes) . Cool to 0°C.
Electrophile Formation: Dropwise add Ethyl Glutaryl Chloride (1.1 equiv) diluted in DCM. Stir for 15 min at 0°C. Observation: The slurry may clear slightly as the acylium/ester complex forms.
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.
Checkpoint: Monitor by HPLC. Look for disappearance of fluorotoluene. If ester cleavage is observed, quench immediately.
Quench: Pour the reaction mixture slowly onto Ice/HCl (1M) mixture with vigorous stirring. Caution: Exothermic.
Workup: Extract with DCM (2x). Wash organics with Brine and
(aq). Dry over .
Purification: Recrystallization from Hexane/EtOAc or Column Chromatography (if isomer separation is required).
References
Friedel-Crafts Acyl
Olah, G. A.
Note: Foundational text establishing the requirement for >1 eq of Lewis acid in ketone synthesis and >2 eq for ester-containing substr
Regioselectivity in Fluorotoluene Acyl
Specific isomers of fluorotoluene acylation are dictated by the competition between the strong resonance donor (-F)
Relevant Analog: Synthesis of 4-fluoro-3-methylacetophenone typically utilizes direct acetylation, confirming the para-to-fluorine preference.
Lewis Acid Cleavage of Esters
Node, M., et al. "Hard acid and soft nucleophile system. New efficient method for removal of benzyl and methyl protecting groups." Journal of Organic Chemistry.
Context: Explains the mechanism of ester cleavage by AlCl3, necessitating controlled temper
(Note: Specific patent literature for this exact valerate intermediate often references general Friedel-Crafts conditions similar to those outlined above for "Olaparib intermediates" or similar PARP inhibitor fragments.)
Optimization
"troubleshooting low yield in the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate"
Technical Support Center: Synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate Welcome to the technical support center for the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate. This guide is designed...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Welcome to the technical support center for the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering yield-related challenges in this specific Friedel-Crafts acylation. Here, we provide in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you optimize your reaction and achieve higher, more consistent yields.
Troubleshooting Guide: A Problem-Oriented Approach
Low yield in a Friedel-Crafts acylation can be traced back to a handful of critical parameters. This section is structured around common experimental observations to help you diagnose and resolve the specific issues in your synthesis.
Observation 1: The reaction is incomplete; significant starting material (1-fluoro-2-methylbenzene) remains.
An incomplete reaction is often the primary cause of low yields. If you observe a significant amount of your starting arene by TLC or GC-MS analysis, consider the following causes and solutions.
Question: My TLC/GC-MS analysis shows a large spot/peak for 1-fluoro-2-methylbenzene even after an extended reaction time. What's going wrong?
Answer: This issue points directly to problems with reaction activation or catalyst efficacy. Here are the most common culprits:
Insufficient or Inactive Lewis Acid: The Friedel-Crafts acylation requires a strong Lewis acid, typically aluminum chloride (AlCl₃), to activate the acylating agent.[1][2] Crucially, the ketone product also forms a stable complex with the Lewis acid.[3][4][5][6] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is required, not just a catalytic amount.[4][5][6]
Solution: Ensure you are using at least 2.2 equivalents of high-quality, anhydrous AlCl₃ relative to the acylating agent (ethyl 4-(chloroformyl)butanoate). The first equivalent activates the acyl chloride, and the second is consumed by complexation with the product ketone. An additional small excess can help counter any minor moisture.
Presence of Moisture: Aluminum chloride reacts violently and irreversibly with water. Any moisture in your solvent, reagents, or glassware will deactivate the catalyst, halting the reaction.[3][5]
Solution: Implement a rigorous anhydrous protocol. Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (N₂ or Ar). Use a freshly opened bottle of anhydrous solvent or a solvent passed through an activated alumina column. Ensure your starting materials are also anhydrous.
Low Reaction Temperature: While initial cooling is necessary to control the exothermic reaction, maintaining too low a temperature for the entire duration may prevent the reaction from reaching a sufficient activation energy.[3]
Solution: A common procedure is to add the Lewis acid and acylating agent at a low temperature (e.g., 0-5°C) to control the initial exotherm.[7] After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitoring by TLC is essential to determine the optimal reaction time.
Observation 2: The reaction is messy, with multiple products observed by TLC/GC-MS.
The formation of multiple side products indicates issues with regioselectivity, reaction conditions, or reagent purity.
Question: My crude product analysis shows the desired product along with several significant impurities. How can I improve the selectivity?
Answer: Side product formation in this specific synthesis can stem from incorrect regiochemistry or competing reactions.
Regioisomer Formation: The acylation of 1-fluoro-2-methylbenzene is directed by both the activating methyl group and the deactivating fluoro group to the ortho and para positions. The desired product comes from acylation at the C5 position (para to the methyl group). However, a minor regioisomer resulting from acylation at the C3 position (ortho to the methyl group) is possible.
Solution: Regioselectivity can be influenced by the choice of Lewis acid and solvent.[5] Steric hindrance often favors the para product.[8] Using a bulkier Lewis acid or running the reaction at a lower temperature can sometimes improve selectivity for the less sterically hindered product. However, the inherent electronic effects of the substrate are the primary determinant.
Impure Acylating Agent: The acylating agent, ethyl 4-(chloroformyl)butanoate, can degrade if not handled properly, or it may contain diacid chloride impurities from its synthesis. This can lead to undesired side products.
Solution: Use a freshly prepared or recently purchased acylating agent. If in doubt, you can purify it by vacuum distillation before use. Confirm its purity by ¹H NMR.
Reaction Temperature Too High: Allowing the reaction to become too hot can lead to charring, decomposition, and other side reactions.[3] The Friedel-Crafts reaction is highly exothermic.[7]
Solution: Maintain strict temperature control, especially during the addition of the aluminum chloride. Use an ice bath and add the catalyst portion-wise to manage the exotherm.[7]
Observation 3: The reaction appears to have worked, but I lose most of the product during workup and purification.
Product loss during the post-reaction phases is a frustrating and common source of low yield.
Question: My reaction mixture turned into a thick, unmanageable slurry, and I experienced significant product loss during the aqueous workup. How can I improve my recovery?
Answer: This is a classic issue in Friedel-Crafts reactions, caused by the aluminum-ketone complex precipitating from the solvent.
Inadequate Quenching and Extraction: The workup for a Friedel-Crafts reaction is critical. The reaction must be carefully quenched to decompose the aluminum complexes and liberate the ketone product.[6][9]
Solution: The best practice is to slowly and carefully pour the entire reaction mixture into a vigorously stirred beaker of crushed ice and concentrated HCl. The ice manages the heat from quenching the excess AlCl₃, while the acid ensures the aluminum hydroxides that form are converted to water-soluble salts (AlCl₃), preventing the formation of an emulsion or insoluble sludge.
Emulsion Formation: During extraction with an organic solvent (like dichloromethane or ethyl acetate), stubborn emulsions can form, trapping the product in the interfacial layer.
Solution: After the acidic quench, ensure the aqueous layer is acidic (pH < 2). If an emulsion persists, adding a saturated brine solution can help break it by increasing the ionic strength of the aqueous phase. Slow, gentle inversions during extraction are better than vigorous shaking.
Purification Losses: The product, an ethyl keto-ester, has a relatively high boiling point and moderate polarity, making purification challenging.
Solution:
Column Chromatography: This is the most reliable method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. Monitor fractions carefully by TLC.
Vacuum Distillation: If the crude product is relatively clean, vacuum distillation can be effective. However, be aware that the product may be susceptible to thermal degradation if heated too strongly for too long.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for this synthesis?A1: The three most critical parameters are:
Anhydrous Conditions: Moisture is the enemy of the Friedel-Crafts reaction as it deactivates the Lewis acid catalyst.[3][5]
Lewis Acid Stoichiometry: You must use more than two equivalents of AlCl₃ to account for both catalysis and complexation with the ketone product.[4][5][6]
Temperature Control: The reaction is highly exothermic.[7] Proper cooling during addition prevents side reactions, while allowing the mixture to warm to room temperature ensures completion.
Q2: Can I use a different Lewis acid besides AlCl₃?A2: Yes, other Lewis acids can be used, although AlCl₃ is the most common for this type of acylation.[1] Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may require higher temperatures or longer reaction times and might result in lower yields. For deactivated substrates, stronger acids like triflic acid have been used.[3] For your specific substrate, which is only moderately activated, AlCl₃ is likely the most effective and economical choice.
Q3: Is polysubstitution a concern in this reaction?A3: No, polysubstitution is generally not a concern in Friedel-Crafts acylation.[4][10] The first acyl group added to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[4][10] This is a key advantage of acylation over Friedel-Crafts alkylation, where polyalkylation can be a significant problem.[11]
Q4: How do the substituents on the aromatic ring (fluoro and methyl) affect the reaction?A4: The methyl group is an activating ortho, para-director, meaning it increases the electron density of the ring and directs the incoming electrophile to the positions ortho and para to it. The fluorine atom is a deactivating ortho, para-director. In 1-fluoro-2-methylbenzene, these effects work in concert. The position para to the strongly activating methyl group (C5) is the most nucleophilic and sterically accessible, making it the primary site of acylation.
Data & Protocols
Table 1: Troubleshooting Summary
Observation
Potential Cause
Recommended Solution
Incomplete Reaction
Inactive or insufficient AlCl₃
Use >2.2 equivalents of fresh, anhydrous AlCl₃.
Moisture contamination
Rigorously dry all glassware, solvents, and reagents.
Reaction temperature too low
Allow reaction to warm to room temperature after initial addition at 0°C.
Multiple Side Products
Incorrect regiochemistry
Optimize temperature; lower temperatures may improve selectivity.
Impure acylating agent
Purify ethyl 4-(chloroformyl)butanoate by vacuum distillation.
Overheating
Maintain strict temperature control (0-5°C) during catalyst addition.
Product Loss on Workup
Thick slurry/precipitate formation
Quench by pouring the reaction mixture into an ice/conc. HCl slurry.
Emulsion during extraction
Ensure the aqueous layer is acidic (pH < 2); add brine to break emulsions.
Difficult purification
Use gradient column chromatography on silica gel for best separation.
Protocol 1: Standard Reaction for Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
Reagents: In the flask, dissolve 1-fluoro-2-methylbenzene (1.0 eq) and ethyl 4-(chloroformyl)butanoate (1.1 eq) in anhydrous dichloromethane (DCM).
Cooling: Cool the solution to 0-5°C using an ice-water bath.
Catalyst Addition: While stirring vigorously, add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
Reaction: After the addition is complete, stir the reaction at 0-5°C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.
Workup (Quenching): In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visual Guides
Reaction Pathway
The following diagram illustrates the primary synthetic route via Friedel-Crafts acylation.
Caption: Synthesis of the target compound via Friedel-Crafts acylation.
Troubleshooting Workflow
Use this flowchart to diagnose potential issues with your synthesis based on your observations.
Caption: A decision tree for troubleshooting low synthesis yield.
References
IIT Kanpur. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Chemistry LibreTexts. (2022, February 28). Friedel-Crafts Acylation. Retrieved from [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
Brant Kedrowski. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
Barnali Mondal. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. Retrieved from [Link]
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]
"side reactions in the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate"
Technical Support Center: Synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-8821 Status: Open Expert: Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Topic: Troubleshooting Side Reactions & Process Optimization
Ticket ID: CHEM-SUP-8821
Status: Open
Expert: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (EFMOV) typically proceeds via the Friedel-Crafts acylation of 2-fluorotoluene (1-fluoro-2-methylbenzene) with ethyl glutaryl chloride (or glutaric anhydride derivatives).
While the reaction appears straightforward, it is plagued by two critical failure modes:
Regioisomer Contamination: Competition between the para-fluoro (Target) and para-methyl (Impurity) directing sites.
Ester Hydrolysis: Lewis acid-mediated cleavage of the terminal ethyl ester, resulting in the corresponding carboxylic acid impurity.
This guide addresses these specific bottlenecks with mechanistic insights and validated troubleshooting protocols.
Module 1: Regioselectivity & Isomer Management
User Query: "My HPLC shows a persistent impurity at RRT 1.05 (approx. 8-12%). Recrystallization isn't removing it efficiently. What is it?"
Diagnosis:
You are likely observing the Regioisomer: Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate .[1]
The Mechanism:
In 2-fluorotoluene, two groups compete to direct the incoming acylium ion:
Fluorine (Position 1): Directs para to Position 4 (Target). Although inductive deactivation exists, the resonance donation of fluorine strongly activates the para position.
Methyl (Position 2): Directs para to Position 5 (Impurity).
While the target molecule results from attack para to the fluorine, the methyl group is also an activator. Under non-optimized conditions (high temperature or improper solvent), the activation energy difference between these positions narrows, leading to a mixture.
Troubleshooting Protocol:
Parameter
Recommendation
Scientific Rationale
Temperature
-10°C to 0°C
Kinetic control is essential. Higher temperatures (>20°C) overcome the activation energy barrier for the para-methyl attack, increasing the impurity profile.
Solvent
Dichloromethane (DCM)
DCM promotes a "tight" ion pair with the acylium complex, enhancing steric discrimination between the two positions compared to nitrobenzene.
Addition Mode
Inverse Addition
Add the Arene (2-fluorotoluene) slowly to the pre-formed Acyl-AlCl₃ complex . This ensures the concentration of the highly reactive free arene is kept low relative to the complex, minimizing non-selective collisions.
Module 2: Preventing Ester Hydrolysis
User Query: "My product yield is low, and I'm seeing a new peak in the acidic range. Mass spec confirms a loss of 28 mass units (Ethyl group)."
Diagnosis:
You are suffering from Lewis Acid-Mediated Dealkylation , forming 5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid .
The Mechanism:
Aluminum chloride (
) is oxophilic. It coordinates not only with the acyl chloride carbonyl but also with the ester carbonyl of the glutarate chain.
Complexation:
binds to the ester oxygen.
Cleavage: If the reaction runs too long or at high temperatures, the chloride ion can attack the ethyl group (SN2-like), cleaving it to form the aluminum carboxylate.
Hydrolysis: Upon aqueous quench, this becomes the free acid.
Troubleshooting Protocol:
Stoichiometry Control: Do not use a large excess of
.
Standard: 1.1 - 1.2 eq relative to the acyl chloride.
Do not pour water into the reaction mixture (exotherm promotes hydrolysis).
Protocol: Pour the reaction mixture slowly into a pre-cooled (
) mixture of Ethanol/HCl or Ice/Water .
Why Ethanol? Quenching with ethanol can sometimes trans-esterify any formed acid chloride back to the ethyl ester, or at least prevent the equilibrium shift toward the acid.
Module 3: Reaction Pathway Visualization
The following diagram illustrates the divergent pathways leading to the Target, the Regioisomer, and the Hydrolysis byproduct.
Caption: Divergent synthetic pathways in the Friedel-Crafts acylation of 2-fluorotoluene. Green path indicates the optimized route; red paths indicate critical failure modes.
Module 4: Optimized Experimental Protocol
Objective: Synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate with <5% Regioisomer content.
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
Mechanism of Friedel-Crafts Acylation. Byju's. Retrieved from [Link][6]
Acylation of Fluorotoluene Derivatives
Lewis Acid Mediated Ester Cleavage:
Node, M., et al. "Hard acid and soft nucleophile system. New efficient method for removal of benzyl and methyl protecting groups." Journal of Organic Chemistry. (Describes the mechanism of AlCl3/halide cleavage of esters).
Related SGLT2 Inhibitor Intermediates (Structural Analogs)
Synthesis of SGLT2 Inhibitor Intermediates. ResearchGate. Retrieved from [Link]
"minimizing byproducts in Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate synthesis"
The following Technical Support Guide is designed for organic chemists and process engineers optimizing the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate . This guide prioritizes the minimization of critic...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for organic chemists and process engineers optimizing the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate . This guide prioritizes the minimization of critical byproducts through mechanistic control and rigorous protocol management.
The synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate typically proceeds via a Friedel-Crafts acylation of 2-fluorotoluene (1-fluoro-2-methylbenzene) with a glutaric acid derivative (anhydride or ethyl ester chloride), followed by esterification if necessary.[1][2]
The Critical Challenge: The primary difficulty lies in Regioselectivity . The starting material, 2-fluorotoluene, contains two directing groups:[1]
): Deactivator, but ortho/para directing (strong resonance effect).[1][2]
The target molecule requires acylation para to the Fluorine (Position 4). However, the Methyl group strongly directs to its own para position (Position 5). Minimizing the "Position 5" regioisomer is the primary objective of this troubleshooting guide.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the origin of key byproducts.
Figure 1: Competing electrophilic substitution pathways.[1] Path A leads to the target; Path B leads to the difficult-to-remove regioisomer.[1][2]
Q: My HPLC shows a persistent 5-10% impurity eluting close to the main peak. Is this the regioisomer?A: Yes, this is highly likely the 3-fluoro-4-methyl isomer (acylation para to the methyl group).[1][2]
Mechanism: The methyl group activates position 5.[2] While fluorine directs to position 4, the methyl effect is significant.
Solution:
Lower the Temperature: Friedel-Crafts regioselectivity is temperature-dependent.[1][2] Run the addition at -10°C to 0°C . Higher temperatures often favor the thermodynamic product or reduce selectivity.[2]
Solvent Switch: If using Dichloromethane (DCM) , consider switching to Nitromethane or a DCM/Nitromethane blend.[2] Polar solvents can stabilize the acylium ion-aluminum chloride complex differently, altering the steric bulk and directing preference.
Acylating Agent: Use Glutaric Anhydride instead of Ethyl Glutaryl Chloride.[2] The anhydride forms a bulkier complex with
, which increases steric sensitivity and may favor the position para to the smaller Fluorine atom over the position para to the Methyl group.
Category B: Chemical Yield & Conversion[2][3]
Q: The reaction stalls at 80% conversion. Adding more catalyst creates tar.[2] What is happening?A: You are likely experiencing Product Inhibition or Polymerization .[2]
Cause: The product contains a carbonyl oxygen (ketone) and an ester oxygen, both of which are Lewis bases. As the product forms, it complexes with the
, stripping the catalyst from the reagents.
Protocol Adjustment:
Stoichiometry: Ensure you are using at least 2.2 - 2.5 equivalents of
if using the anhydride route (one eq for the anhydride opening, one eq to complex the product ketone). If using the acid chloride, use 1.2 - 1.5 equivalents .[1][2]
Reverse Addition: Do not add
to the aromatic substrate.[2] Instead, pre-form the Acylium complex (Glutaric derivative + in solvent) at low temp, then slowly add the 2-fluorotoluene. This maintains a constant high concentration of the active electrophile.
Category C: Workup & Physical Form[2]
Q: The quench results in a thick emulsion that takes hours to separate.[2] How do I prevent this?A: This is caused by hydrated aluminum salts (aluminum hydroxides) forming a gel network.[2]
The Fix: Use an Acidic Quench followed by a Tartrate Wash .[2]
Pour the reaction mixture slowly into ice-cold 2M HCl (maintain T < 20°C). The acid keeps aluminum in solution as
rather than gel.
If emulsion persists, add Rochelle Salt (Potassium Sodium Tartrate) saturated solution.[2] The tartrate chelates aluminum, breaking the emulsion.
Category D: Ester Stability (Hydrolysis)[1]
Q: I see the formation of the free acid (Carboxylic acid) during storage. Why?A: The "5-oxo" keto-ester is susceptible to hydrolysis, especially if trace acid remains from the workup.[1][2]
Prevention:
Ensure the final organic layer is washed with Sodium Bicarbonate (
Catalyst Activation:
In a flame-dried 3-neck flask under
, suspend (1.3 eq) in anhydrous DCM (5 vol). Cool to 0°C .[2][3]
Electrophile Formation:
Add Ethyl Glutaryl Chloride (1.1 eq) dropwise over 30 minutes. Stir at 0°C for 15 mins. The solution should turn yellow/orange, indicating Acylium ion formation.
Substrate Addition (Critical for Selectivity):
Add 2-Fluorotoluene (1.0 eq) dropwise over 1 hour, maintaining internal temp < 5°C .
Note: Slow addition prevents local heating, which spikes regioisomer formation.
Reaction Phase:
Allow to warm to Room Temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC/TLC.[2]
Quench (Emulsion Control):
Cool mixture to 0°C. Slowly pour reaction mixture into a stirred beaker of Ice + 1M HCl .
Do not add water to the reaction; add reaction to the water/acid.
Workup:
Separate layers. Wash organic layer with water, then Sat.[2][3]
"influence of catalyst choice on the yield of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate"
This is a comprehensive technical support guide designed for researchers and process chemists optimizing the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate . Topic: Influence of Catalyst Choice on the Yield...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical support guide designed for researchers and process chemists optimizing the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate .
Topic: Influence of Catalyst Choice on the Yield and Regioselectivity of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Document ID: TSC-FC-898752
Target Molecule: Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS: 898752-64-2)
Reaction Class: Friedel-Crafts Acylation
Executive Summary & Reaction Analysis
The synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate typically involves the Friedel-Crafts acylation of 2-fluorotoluene (1-fluoro-2-methylbenzene) with an activated glutaric acid derivative (e.g., ethyl glutaryl chloride or glutaric anhydride followed by esterification).
Critical Chemical Challenge:
The primary difficulty in this synthesis is regioselectivity .
Substrate: 2-Fluorotoluene contains two directing groups:
Methyl (-CH₃): Activating, ortho/para director.
Fluoro (-F): Deactivating (inductive), but ortho/para director (resonance).
Competition:
Position 5 (Para to Methyl): Electronically favored because the Methyl group is an activator. This yields the 3-fluoro-4-methylphenyl isomer.[1][2][3][4][5]
Position 4 (Para to Fluoro): The target isomer (4-fluoro-3-methylphenyl).[1][3][5][6] This is often the minor product in standard AlCl₃-catalyzed reactions because the Methyl activation dominates.
Your choice of catalyst and solvent system is the lever to shift this equilibrium or maximize the overall conversion of this difficult substrate.
Troubleshooting Guides & FAQs
Issue 1: Low Conversion / Reaction Stalls < 50%
Q: I am using stoichiometric AlCl₃, but the reaction stalls after 40-50% conversion. Adding more catalyst doesn't help. Why?
A: This is likely due to product inhibition (poisoning) or moisture deactivation .
Mechanism: The product is a ketone.[7][8][9] The carbonyl oxygen is a Lewis base that forms a stable 1:1 complex with strong Lewis acids like AlCl₃. This removes the catalyst from the cycle.
The Trap: You need more than 1 equivalent of AlCl₃.[10]
1.0 eq binds to the acyl chloride (to form the acylium ion).
1.0 eq binds to the product ketone as it forms.
Solution: Increase AlCl₃ loading to 2.2 – 2.5 equivalents . This ensures free catalyst is available throughout the reaction.
Protocol Check: Ensure the AlCl₃ is free-flowing and yellow/white. Grey or clumped powder indicates hydrolysis (formation of inactive Al(OH)₃/HCl).
Issue 2: Poor Regioselectivity (Wrong Isomer)
Q: NMR shows a mixture of isomers with the "Para-to-Methyl" (5-isomer) dominating. How do I favor the "Para-to-Fluoro" (4-isomer) target?
A: This is the intrinsic electronic bias of the substrate. To shift toward the 4-isomer (target), you must exploit steric bulk and Hard/Soft Acid-Base (HSAB) principles.
Catalyst Modification: Switch from AlCl₃ (small, hard) to a bulkier or softer Lewis acid like FeCl₃ or Bi(OTf)₃ .
Solvent Effect:
Dichloromethane (DCM): Non-polar. Favors the "tight" ion pair, often leading to the thermodynamic product (Para-to-Methyl).
Nitrobenzene/Nitromethane: Polar.[11] Solvates the acylium ion, making it a "freer," more bulky electrophile. This increases steric discrimination, potentially favoring the Para-to-Fluoro position if the Para-to-Methyl position is sterically congested (though both are similar, the solvated complex size matters).
Temperature: Lower the temperature (-10°C to 0°C). Higher temperatures favor the thermodynamic product (Para-to-Methyl). Kinetic control at low temp may improve the Para-to-Fluoro ratio.
Issue 3: "Gummy" Workup and Emulsions
Q: Upon quenching, the reaction forms a thick aluminum emulsion that traps my product. Yield loss is high during extraction.
A: This is caused by the formation of aluminum hydroxide gels.
Fix: Do not quench with water alone.
Protocol: Pour the reaction mixture slowly into ice-cold dilute HCl (1M) or saturated Rochelle’s salt (Potassium Sodium Tartrate) solution.
HCl: Solubilizes aluminum salts as Al³⁺(aq).
Rochelle’s Salt: Chelates aluminum, preventing gel formation. Stir vigorously for 30 minutes until layers separate cleanly.
Milder; Can show different regioselectivity patterns.
Hygroscopic; Iron residues can be difficult to remove (color).
Regio-tuning experiments.
Bi(OTf)₃
Triflate
Superacid
Water-tolerant; Low loading (1-10 mol%); Green.
Expensive; May be too slow for deactivated (fluoro) substrates.
Green Chemistry optimization.
Zeolite HY / H-Beta
Solid Acid
Brønsted/Lewis
Shape selective; Reusable; Easy filtration.
Lower activity; Requires high temp; Pore diffusion limits.
Continuous flow processes.
Optimized Experimental Protocol
Method: Classical AlCl₃-Mediated Acylation (Optimized for Yield)
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
Catalyst Loading: Charge the flask with AlCl₃ (2.5 equiv, 25 mmol) and anhydrous Dichloromethane (DCM, 50 mL) . Cool to 0°C .
Acylating Agent: Add Ethyl Glutaryl Chloride (1.1 equiv, 11 mmol) dropwise over 15 mins. The slurry will clarify as the acylium complex forms. Stir for 30 mins at 0°C.
Reaction: Warm slowly to Room Temperature (25°C). Stir for 4–6 hours. Monitor by TLC/HPLC.
Checkpoint: If conversion < 80%, heat to reflux (40°C) for 1 hour.
Quench: Pour the mixture into Ice/HCl (1M, 100 mL) with vigorous stirring.
Workup: Separate organic layer.[12] Wash aqueous layer with DCM (2x). Combine organics, wash with Brine, dry over MgSO₄, and concentrate.
Purification: The crude will likely contain a mixture of isomers (Para-F vs Para-Me). Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
Mechanistic Pathway & Regioselectivity (Graphviz)
The following diagram illustrates the competition between the Methyl-directed (Position 5) and Fluoro-directed (Position 4) pathways.
Caption: Competitive reaction pathways in the acylation of 2-fluorotoluene. The methyl group strongly activates the para-position (TS A), making the target para-fluoro product (TS B) challenging to isolate without optimization.
Technical Support Center: Purification of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of Ethyl 5-(4-fluoro-3-methylphenyl)-5-ox...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and extensive laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this molecule, and how does it influence purification?
A: Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is commonly synthesized via a Friedel-Crafts acylation reaction.[1][2] In this process, 1-fluoro-2-methylbenzene is reacted with an acylating agent like ethyl glutaryl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This synthesis route is robust but often introduces specific impurities that complicate purification, including:
Positional Isomers: Acylation can occur at different positions on the aromatic ring.
Unreacted Starting Materials: Carryover of 1-fluoro-2-methylbenzene.
Catalyst Residues: Residual aluminum salts that must be thoroughly removed.
Poly-acylated Products: The product ketone is generally less reactive than the starting material, so multiple acylations are not common but can occur under harsh conditions.[3]
Understanding this synthetic context is the first step in designing an effective purification strategy.
Q2: My final product is a persistent oil, making purification difficult. What is the best approach?
A: It is common for keto esters of this type to be oils or low-melting point solids, which can make crystallization challenging.[4] The most reliable and widely applicable purification method for such compounds is silica gel column chromatography.[5] This technique separates compounds based on their polarity. For oily products, chromatography is superior to crystallization as it does not depend on the formation of a solid lattice. The key is to develop a solvent system that provides good separation between your target molecule and any impurities.
Q3: What analytical techniques are essential for confirming the purity of my final product?
A: A multi-pronged analytical approach is necessary to ensure the purity and structural integrity of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate. We recommend the following combination:
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
¹⁹F NMR: This is particularly crucial for fluorinated compounds. The fluorine signal will provide clear evidence of the presence of the desired product and can easily detect any fluorine-containing impurities.
HPLC-UV or HPLC-MS: To obtain a quantitative measure of purity (e.g., >98% area).[6] Mass spectrometry (MS) will also confirm the molecular weight of the product.
GC-MS: Useful for detecting volatile impurities, such as residual solvents or unreacted starting materials.[7]
Section 2: Troubleshooting and Purification Protocols
This section addresses specific experimental problems in a question-and-answer format, providing both the causal explanation and a detailed protocol for resolution.
Problem 1: Low or inconsistent yields after the initial aqueous workup.
Q: I'm losing a significant amount of my product during the liquid-liquid extraction (LLE) phase. Sometimes I see a thick emulsion that won't separate. What's happening and how can I fix it?
Expert Analysis: This issue is common after a Friedel-Crafts reaction. The "quenching" step, where the reaction is added to water/ice, hydrolyzes the aluminum chloride catalyst, forming aluminum hydroxides. These gelatinous precipitates can trap your product and act as powerful emulsifying agents, making layer separation difficult and leading to product loss. An optimized, sequential washing protocol is essential to break down these complexes and recover your product efficiently.
Solvent Addition: After quenching the reaction, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Use a volume at least equal to the reaction volume.
Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer twice with cold 1M HCl. This acidic wash helps to dissolve the aluminum hydroxides and removes any basic impurities.[8]
Bicarbonate Wash: Next, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. This neutralizes any remaining acid.
Brine Wash: Perform a final wash with saturated sodium chloride solution (brine). This step is critical as it helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.[9]
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Problem 2: Co-eluting impurities during column chromatography.
Q: I've run a silica gel column, but my product is still contaminated with an impurity that has a very similar Rf value on the TLC plate. How can I improve my separation?
Expert Analysis: Co-elution is a frequent challenge when impurities are structurally similar to the target compound, such as positional isomers. The key to resolving this is to systematically adjust the polarity of the mobile phase (eluent) or, in more difficult cases, change the stationary phase. The goal is to maximize the differential interaction of the compounds with the silica gel.
dot
Caption: Troubleshooting Logic for Column Chromatography.
TLC Analysis: First, identify an optimal eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.25-0.35 and show maximum separation from all impurities.
Solvent System Optimization: A standard starting point for keto esters is a mixture of hexanes and ethyl acetate.[5] Create a systematic comparison table to find the best ratio.
Solvent System (Hexane:Ethyl Acetate)
Product Rf
Impurity Separation
Notes
95:5
~0.50
Poor
Too non-polar; everything moves too fast.
90:10
~0.35
Good
Optimal Starting Point.
80:20
~0.20
Fair
May compress spots at the baseline.
70:30
<0.10
Poor
Too polar; everything stays at the baseline.
Column Packing: Dry-pack the column with silica gel, then flush with the initial, low-polarity eluent. Ensure the column is packed uniformly to prevent channeling.
Loading the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent itself. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. This "dry loading" technique results in sharper bands and better separation.
Elution: Begin eluting with a solvent mixture that is slightly less polar than your optimal TLC solvent (e.g., start with 95:5 Hexane:EtOAc if your optimal was 90:10). You can either run the column isocratically (with a single solvent mixture) or by using a gradient (gradually increasing the polarity of the eluent). A shallow gradient is often most effective for separating closely related impurities.
Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Problem 3: Product degradation on the silica gel column.
Q: My NMR analysis after chromatography shows new, unexpected signals, and my yield is lower than expected. Is my product reacting with the silica?
Expert Analysis: Yes, this is a known issue. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze side reactions in sensitive molecules. Keto esters can be susceptible to acid-catalyzed hydrolysis or other rearrangements.[10] To prevent this, the silica gel can be neutralized before use.
Protocol 3: Purification using Neutralized Silica Gel
Preparation of Neutralized Silica: Create a slurry of your silica gel in a 1% solution of triethylamine (Et₃N) in your chosen column solvent (e.g., 1% Et₃N in 90:10 Hexane:EtOAc).
Column Packing: Pack the column using this slurry. Allow the excess solvent to drain until the top of the silica is just covered.
Equilibration: Flush the packed column with 2-3 column volumes of the regular eluent (without triethylamine) to remove most of the base, leaving the silica surface neutralized.
Chromatography: Proceed with loading and eluting your sample as described in Protocol 2. The neutralized surface will be much less likely to cause degradation of your product.
References
Organic Syntheses. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]
Kumar, A., et al. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Omega, 5(24), 14451–14458. [Link]
Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]
ResearchGate. (n.d.). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent). ResearchGate. [Link]
Google Patents. (2011). Process for purifying an alpha-keto ester. CN102026955A.
Google Patents. (2011). PROCESS FOR PURIFYING AN a-KETO ESTER. US20110009663A1.
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
PubMed. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluoro-phen-yl)3-{[(4-meth-oxy-phen-yl)formamido]-imino}-7-methyl-2H,3H,5H-[9][11]thia-zolo[3,2-a]pyrimidine-6-carboxyl-ate 0.25-hydrate. [Link]
National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. [Link]
ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
ResearchGate. (2018). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
Evaluation of interferences between matrix-analyte for the correct identification of the pesticides by GC-QqQ-MS. (n.d.). [Link]
Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Vol. 24, No. 3, 1409-1410. [Link]
Oxford Academic. (2006). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Bioscience, Biotechnology, and Biochemistry. [Link]
ResearchGate. (2009). Investigation into the Formation of the Genotoxic Impurity Ethyl Besylate in the Final Step Manufacturing Process of UK-369003-26, a Novel PDE5 Inhibitor. [Link]
National Institutes of Health. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]
MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
Royal Society of Chemistry. (2025). Analytical Methods. [Link]
Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods. [Link]
National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
TSpace. (2021). An Unrecognized Hazard in E-Cigarette Vapor: Preliminary Quantification of Methylglyoxal Formation from Propylene Glycol in E-Ci. [Link]
Royal Society of Chemistry. (2025). Analyst. [Link]
"scale-up challenges for the production of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate"
Product Code: F207756 (Reference) | CAS: 898752-64-2 Support Tier: Level 3 (Process Chemistry & Engineering) Introduction Welcome to the technical support hub for the scale-up production of Ethyl 5-(4-fluoro-3-methylphen...
Welcome to the technical support hub for the scale-up production of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate . This guide addresses the specific challenges encountered when transitioning this Friedel-Crafts acylation from gram-scale optimization to kilogram-scale pilot production.
The synthesis typically involves the acylation of 2-fluorotoluene (1-fluoro-2-methylbenzene) with ethyl glutaryl chloride (ethyl 4-chloro-4-oxobutyrate) mediated by Aluminum Chloride (
) . While the chemistry is classic, the scale-up introduces non-linear variables regarding heat transfer, viscosity (the "Red Oil" phase), and regiochemical control.
Module 1: Reaction Kinetics & Regioselectivity
The Challenge: Controlling Isomer Distribution
In the acylation of 2-fluorotoluene, two directing forces compete:
Methyl Group (Pos 2): Activates the ring; directs ortho/para.
Fluorine Atom (Pos 1): Deactivates the ring (inductive); directs ortho/para (resonance).
Target Isomer: Acylation at Position 5 (Para to Methyl).
Major Impurity: Acylation at Position 4 (Para to Fluorine).
Because the Methyl group is activating and the Fluorine is deactivating, the electronic preference favors the position para to the Methyl group. However, thermal spikes during reagent addition can overcome this activation energy barrier, increasing the formation of the unwanted para-fluoro isomer.
Troubleshooting Guide: Isomer Ratio
Symptom
Probable Cause
Corrective Action
High levels of Impurity B (Para-to-F)
Reaction temperature > 5°C during addition.
Maintain internal temp between -5°C and 0°C during addition.
Low Conversion (<80%)
Catalyst deactivation by moisture.
Ensure is free-flowing yellow/grey powder. If white/clumped, it is hydrated.
Formation of Di-acylated byproducts
Excess acylating agent + high temp.
Strictly limit Ethyl Glutaryl Chloride to 1.05 eq.
Visualizing the Regiochemistry
Figure 1: Competing directing effects in the acylation of 2-fluorotoluene. The methyl group's activation dominates, favoring the 5-position.
Module 2: Thermodynamics & The "AlCl3 Sludge"
The Challenge: The Red Oil Phase
Friedel-Crafts acylations produce a stable 1:1 complex between the product ketone and
. On scale, this forms a dense, viscous lower phase (often deep red/brown) that can seize agitators and impede heat transfer.
FAQ: Handling the Exotherm
Q: Why does the reaction temperature spike after the addition is complete?A: This is often a "delayed exotherm" caused by poor mixing. If the
is added too quickly to the acyl chloride/substrate mixture, it may clump. As the clumps slowly break up and dissolve, they release a massive amount of heat (complexation energy) later in the process.
Protocol: Use a screw-feeder for solid
addition or pre-dissolve the acyl chloride/AlCl3 complex in DCM (if using the pre-complexation method) to ensure instantaneous reaction upon contact.
Q: My stirrer stopped during the reaction. What happened?A: You encountered the "Red Oil" phenomenon. The ketone-aluminum complex is denser than the solvent (DCM or EDC).
Solution: Increase solvent volume to 10-12 volumes relative to substrate. Ensure your reactor has a high-torque anchor impeller, not just a marine propeller.
Module 3: Quenching & Work-Up (Critical Step)
The Challenge: Ester Hydrolysis
The target molecule contains an ethyl ester moiety. The standard F-C quench involves pouring the reaction mixture into ice/HCl.
Risk: If the quench temperature rises >20°C in the presence of
and aqueous acid, the ethyl ester will hydrolyze to the carboxylic acid (5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid), ruining the yield.
Standard Operating Procedure (SOP): The "Reverse Quench"
To protect the ester group, never add water to the reaction mixture. Always add the reaction mixture to the quench solution.
Step-by-Step Protocol:
Prepare Quench Tank: Fill a separate vessel with crushed ice (2 kg per kg of
) and conc. HCl (0.5 vol). Cool to -10°C.
Transfer: Slowly pump the reaction mass (the "Red Oil") into the Quench Tank.
Rate Control: Adjust flow rate to keep Quench Tank
.
Phase Split: Agitate for 30 mins to break the complex. Allow to settle. The organic product will be in the lower layer (if using DCM) or upper layer (if using Toluene/Heptane mix).
Wash: Immediately wash the organic layer with 5%
to remove residual acid. Do not let the product sit in acidic media.
Visualizing the Work-Up Workflow
Figure 2: Reverse quench protocol designed to prevent ester hydrolysis and manage heat evolution.
Module 4: Physical Properties & Data[1][2][3]
For process safety calculations and analytical standards, refer to the verified data below.
Property
Value
Notes
Molecular Formula
Molecular Weight
252.28 g/mol
Appearance
Colorless to pale yellow oil
May crystallize upon prolonged standing in cold.
Boiling Point
~180°C @ 0.5 mmHg
High vacuum required for distillation.
Solubility
Soluble in DCM, EtOAc, Toluene
Insoluble in water.
CAS Number
898752-64-2
References
Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.
O'Sullivan, R. D., et al. "Scale-up of Friedel-Crafts Acylations: Controlling the Quench." Organic Process Research & Development, 1998. (Primary source for the "Reverse Quench" technique).
Fluorochem Ltd. "Safety Data Sheet: Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS 898752-64-2)."
Disclaimer: This guide is for educational and technical support purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Calorimetry study (RC1).
A Comparative Guide to the Purity Assessment of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate. Designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offers detailed experimental protocols, and presents comparative data to aid in the selection of the most appropriate analytical strategy.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a substituted aromatic ketone and an ethyl ester, makes it susceptible to a range of impurities arising from starting materials, side reactions, and degradation.[1] The purity of this intermediate is paramount, as the presence of even trace-level impurities can impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are critical in pharmaceutical development and quality control.
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose due to its high resolution, sensitivity, and versatility. This guide will explore two distinct reversed-phase HPLC (RP-HPLC) methods, comparing a rapid isocratic elution with a comprehensive gradient elution, to provide a holistic view of the available analytical approaches.
Understanding the Analyte: Physicochemical Properties of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
Structure: The molecule contains a chromophore (the aromatic ketone) that allows for UV detection.[2]
Polarity: The presence of both a polar ester group and a nonpolar substituted phenyl ring gives the molecule an intermediate polarity, making it well-suited for reversed-phase chromatography.
Potential Impurities: Impurities can stem from unreacted starting materials, byproducts of the synthesis (e.g., isomers, over-alkylated products), or degradation products (e.g., hydrolysis of the ester).[1]
Comparative HPLC Methodologies
This section details two distinct RP-HPLC methods for the purity analysis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate. The rationale behind the selection of columns, mobile phases, and detection parameters is explained to provide a clear understanding of the chromatographic principles at play.
Method A: Rapid Isocratic Elution for High-Throughput Screening
This method is designed for rapid quality control and in-process monitoring where speed is a critical factor.
Causality Behind Experimental Choices:
Column: A shorter C18 column (e.g., 50 x 4.6 mm, 2.7 µm) is chosen to minimize analysis time. The C18 stationary phase provides excellent hydrophobic retention for the analyte.
Mobile Phase: An isocratic mobile phase, a constant mixture of acetonitrile and water, is employed for its simplicity and robustness. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
Flow Rate: A higher flow rate is used to expedite the elution of the main peak.
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ketone ensures high sensitivity.
Method B: Gradient Elution for Comprehensive Impurity Profiling
This method is optimized for the detection and quantification of a wide range of potential impurities, making it ideal for final product release and stability studies.
Causality Behind Experimental Choices:
Column: A longer C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is utilized to provide higher resolution and better separation of closely eluting impurities.
Mobile Phase: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is essential for eluting both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe.
Flow Rate: A moderate flow rate is maintained to ensure optimal column efficiency.
Detection: A Diode Array Detector (DAD) is employed to acquire full UV spectra of all eluting peaks, aiding in peak identification and purity assessment.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two HPLC methods. All procedures should be performed in a well-ventilated area, and appropriate personal protective equipment should be worn.[3]
General Sample Preparation
Standard Solution: Accurately weigh approximately 10 mg of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 1 mg/mL.
Sample Solution: Accurately weigh approximately 10 mg of the sample to be tested and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection.
Caption: Workflow for sample and standard preparation.
The following table summarizes the expected performance characteristics of the two methods. This data is illustrative and should be confirmed during method validation.
Performance Parameter
Method A: Isocratic
Method B: Gradient
Rationale
Resolution (Main Peak vs. Closest Impurity)
> 1.5
> 2.0
The longer column and gradient in Method B provide superior resolving power.
Limit of Quantitation (LOQ)
~0.05%
~0.01%
The higher injection volume and better peak shape in Method B lead to lower detection limits.
Analysis Time
5 minutes
30 minutes
Isocratic elution is inherently faster.
Robustness
High
Moderate
Isocratic methods are generally less susceptible to small variations in mobile phase composition.
Throughput
High
Low
The short run time of Method A allows for the analysis of a larger number of samples in a given period.
Method Validation: A Trustworthy System
Both analytical methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[4][5] The validation process provides a self-validating system, ensuring the reliability of the generated data.
Key validation parameters to be assessed include:
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is typically demonstrated by peak purity analysis using a DAD.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Selecting the Appropriate Method
The choice between the rapid isocratic method and the comprehensive gradient method depends on the specific application.
Method A (Isocratic) is the preferred choice for high-throughput screening, in-process control, and routine quality control where the primary goal is to quickly confirm the identity and major component purity of the sample.
Method B (Gradient) is essential for final product release, stability testing, and impurity profiling , where a complete and accurate picture of all potential impurities is required.
By understanding the principles behind each method and validating them according to established guidelines, researchers can confidently assess the purity of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate, ensuring the quality and safety of the final pharmaceutical products.
References
ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022). European Medicines Agency. [Link]
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2005). ResearchGate. [Link]
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. [Link]
HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. (n.d.). SIELC. [Link]
An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (2012). Asian Journal of Chemistry. [Link]
A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. (2003). ResearchGate. [Link]
Steps for HPLC Method Validation. (n.d.). Pharmaguideline. [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab-Training.com. [Link]
GC-MS Analysis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate: A Comparative Technical Guide
Executive Summary Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS: Generic Structure Class) is a critical pharmaceutical intermediate, often utilized in the synthesis of fluorinated aryl-ketone scaffolds found in ki...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS: Generic Structure Class) is a critical pharmaceutical intermediate, often utilized in the synthesis of fluorinated aryl-ketone scaffolds found in kinase inhibitors and non-steroidal anti-androgens. Its structural integrity—specifically the positioning of the fluorine and methyl substituents on the phenyl ring—is paramount for downstream efficacy.
While Liquid Chromatography-Mass Spectrometry (LC-MS) is the default for final drug substances, this guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) is the superior orthogonal technique for this specific intermediate.[1] The molecule’s ester functionality confers sufficient volatility, while Electron Ionization (EI) provides the structural fingerprinting necessary to distinguish regioisomers (e.g., 3-fluoro-4-methyl vs. 4-fluoro-3-methyl) that Soft Ionization (ESI) often misses.
Method Comparison: GC-MS vs. LC-MS vs. HPLC-UV
The choice of analytical platform must be driven by the physicochemical properties of the analyte. The following table contrasts the performance of GC-MS against common alternatives for this specific keto-ester.
Feature
GC-MS (Recommended)
LC-MS/MS (ESI)
HPLC-UV
Primary Mechanism
Volatility-based separation + Hard Ionization (EI).
Moderate. Requires specialized chiral or phenyl-hexyl columns for similar resolution.
Moderate. Dependent entirely on column chemistry.
Sample Prep
Simple. Dilute-and-shoot in EtOAc or DCM.
Complex. Requires mobile phase compatibility checks; potential matrix effects.
Simple. Dilute in mobile phase.
Sensitivity
Excellent for non-polar esters (pg range).
Excellent, but susceptible to ion suppression.
Good (g range), limited by extinction coefficient.
Cost Per Sample
Low (Helium/Hydrogen + Solvent).
High (LC Solvents + Columns + Nitrogen gen).
Low.
Verdict: For checking the purity and identity of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate during synthesis, GC-MS provides the most robust balance of structural confirmation and cost-efficiency.
Experimental Protocol
This protocol is designed for a single-quadrupole GC-MS system (e.g., Agilent 5977 or Shimadzu QP2020). It utilizes a "self-cleaning" thermal ramp to prevent carryover of high-boiling synthetic byproducts.
Sample Preparation[2][3][4]
Solvent: Ethyl Acetate (HPLC Grade). Rationale: Matches the polarity of the ester, ensuring good solubility and focusing on the column head.
Concentration:
(100 ppm).
Derivatization: None required.[2] The ethyl ester protects the carboxylic acid, rendering the molecule sufficiently volatile.
GC Parameters[2][5][6]
Inlet: Split/Splitless in Split Mode (10:1) .
Temp:
.
Liner: Ultra Inert, single taper with wool. Wool is essential to trap non-volatile salts from the synthesis.
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms),
.
Carrier Gas: Helium at
(Constant Flow).
Temperature Program
The ramp rate is optimized to separate the target ester from potential hydrolyzed acid impurities (which would tail significantly) and solvent fronts.
Understanding the fragmentation is crucial for confirming the structure, particularly the location of the fluorine and methyl groups.
Molecular Ion:
252 ()
Key Fragmentation Mechanisms (EI Mode)
Alpha-Cleavage (Primary): The bond between the carbonyl carbon and the aliphatic chain is the weakest link under electron impact. This yields the resonance-stabilized acylium ion.
Fragment: 4-fluoro-3-methylbenzoyl cation.
Mass:
137 (Base Peak).
Significance: If the mass is 137, the F and Me are on the ring. If the mass shifts, the substituents are on the alkyl chain.
McLafferty Rearrangement: The molecule possesses a gamma-hydrogen relative to the ketone carbonyl (on the
Fragment: Enol radical cation of 1-(4-fluoro-3-methylphenyl)ethanone.
Mass:
152.
Neutral Loss: Ethyl acrylate (
, MW 100).
Alkoxy Loss: Cleavage of the ethoxy group from the ester.
Mass:
207 ().
Visualization: Fragmentation Logic
Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate.
Analytical Decision Matrix
When should you choose this GC-MS method over LC-MS? Use the following logic flow to determine the appropriate workflow for your sample batch.
Figure 2: Decision matrix for selecting the analytical platform based on analyte properties.
Validation Criteria (Self-Validating System)
To ensure "Trustworthiness" (as per E-E-A-T), the method must include system suitability tests.
Specificity: Inject a blank (pure Ethyl Acetate). There must be no peaks at retention times corresponding to the analyte or the internal standard.
Linearity: The response ratio (Analyte Area / Internal Standard Area) should be linear (
) over the range of 10 – 200 ppm.
Internal Standard Rec:Dodecane or Naphthalene-d8 . These are non-reactive and elute in the middle of the chromatogram.
Carryover Check: Inject a blank immediately after the highest standard (200 ppm). Analyte peak area in the blank must be
of the standard.
References
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS principles).
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative source on fragmentation mechanisms like the McLafferty rearrangement).
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Source for general fragmentation patterns of aromatic ketones).
A Spectroscopic Guide to Differentiating Isomers of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of molecules is paramount. Even subtle differ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of molecules is paramount. Even subtle differences in the arrangement of atoms within a molecule, known as isomerism, can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic framework for the differentiation of constitutional isomers of Ethyl 5-(phenyl)-5-oxovalerate, focusing on the positional variations of fluoro and methyl substituents on the phenyl ring. Understanding these differences is critical for ensuring the purity, safety, and efficacy of drug candidates.
This guide will explore the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—to distinguish between the following three isomers:
Through a combination of theoretical principles and illustrative data, this guide will empower researchers to confidently identify and characterize these and other similar isomeric compounds.
Structural Isomers Under Investigation
The following diagram illustrates the chemical structures of the three isomers that are the focus of this guide. The key to their differentiation lies in the distinct electronic environments of the protons and carbons, particularly on the aromatic ring, which will be probed by the spectroscopic methods discussed.
Caption: Chemical structures of the three constitutional isomers of Ethyl 5-(fluoro-methylphenyl)-5-oxovalerate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules and distinguishing between isomers.[1] By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, a detailed picture of the molecular connectivity can be constructed. For the isomers , both ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, will provide unambiguous differentiation.
¹H NMR Spectroscopy
The substitution pattern on the aromatic ring will create unique chemical shifts and splitting patterns for the aromatic protons of each isomer. The presence of the fluorine atom will further introduce characteristic J-couplings (¹⁹F-¹H coupling).
Predicted ¹H NMR Data (Aromatic Region, 500 MHz, CDCl₃)
Proton
Isomer 1 (ppm)
Isomer 2 (ppm)
Isomer 3 (ppm)
H-2'
~7.8 (d, J ≈ 8.5 Hz)
-
~7.7 (dd, J ≈ 8.0, 2.0 Hz)
H-5'
-
~7.2 (m)
~7.3 (t, J ≈ 8.0 Hz)
H-6'
~7.7 (dd, J ≈ 8.5, 2.0 Hz)
~7.4 (m)
~7.6 (m)
H-aromatic (other)
~7.1 (t, J ≈ 8.5 Hz)
~7.0 (t, J ≈ 8.5 Hz)
-
Note: These are predicted values based on general principles. Actual values may vary.
The distinct multiplicity and coupling constants of the aromatic protons provide a clear fingerprint for each isomer. For instance, the downfield shift of the proton ortho to the carbonyl group is a key diagnostic feature.[2]
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The electronegative fluorine atom will cause a significant downfield shift for the carbon it is attached to and will also introduce ¹⁹F-¹³C coupling.
Predicted ¹³C NMR Data (Aromatic Region, 125 MHz, CDCl₃)
Carbon
Isomer 1 (ppm)
Isomer 2 (ppm)
Isomer 3 (ppm)
C-1'
~135
~125 (d, J ≈ 15 Hz)
~138
C-2'
~130
~160 (d, J ≈ 250 Hz)
~115 (d, J ≈ 20 Hz)
C-3'
~138 (d, J ≈ 10 Hz)
~120 (d, J ≈ 15 Hz)
~158 (d, J ≈ 250 Hz)
C-4'
~163 (d, J ≈ 255 Hz)
~133 (d, J ≈ 5 Hz)
~128 (d, J ≈ 10 Hz)
C-5'
~118 (d, J ≈ 20 Hz)
~135
~125
C-6'
~132
~128
~118 (d, J ≈ 20 Hz)
Note: These are predicted values based on general principles. Actual values may vary. 'd' denotes a doublet due to fluorine coupling.
2D NMR Spectroscopy (COSY & HMBC)
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.[3][4]
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the aliphatic chain and the identification of adjacent protons on the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[5][6] This is particularly useful for connecting the aliphatic chain to the aromatic ring via the carbonyl carbon and for confirming the substitution pattern on the ring.
Caption: A typical workflow for structure elucidation using various NMR techniques.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans with proton decoupling.
2D NMR Acquisition: Acquire COSY and HMBC spectra using standard pulse programs. The specific parameters will depend on the instrument and software but should be optimized to observe the expected correlations.
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Mass Spectrometry (MS): Unveiling Isomeric Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While constitutional isomers will have the same molecular weight, their fragmentation patterns upon ionization can be distinct, providing clues to their structure.
Electron Ionization (EI) is a common technique that can induce characteristic fragmentation. The primary fragmentation pathways for these isomers are expected to be alpha-cleavage adjacent to the carbonyl group and cleavage of the bond between the carbonyl carbon and the aromatic ring.[8][9]
While the primary fragments may be similar in mass, the relative abundances of these fragments can differ between the isomers due to the influence of the substituent positions on the stability of the resulting ions.
Caption: General workflow for mass spectrometry analysis.
Experimental Protocol: Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a dilute solution of the isomer in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).
Data Acquisition: Record the mass spectrum, noting the m/z values and relative intensities of all significant peaks.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The positions of substituents on the aromatic ring influence the C-H out-of-plane bending vibrations, providing a diagnostic region for isomer differentiation.[11][12]
Predicted IR Absorption Bands (cm⁻¹)
Vibrational Mode
Isomer 1
Isomer 2
Isomer 3
C=O (ester) stretch
~1735
~1735
~1735
C=O (ketone) stretch
~1690
~1695
~1685
C-F stretch
~1250
~1260
~1240
Aromatic C=C stretch
~1610, ~1580
~1615, ~1585
~1605, ~1575
C-H out-of-plane bend
~880, ~820
~850, ~780
~890, ~810
The most significant differences are expected in the "fingerprint" region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic ring.[13] The conjugation of the ketone with the aromatic ring also affects the C=O stretching frequency.[14][15]
Experimental Protocol: Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the IR spectrum over the range of 4000-600 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and compare the spectra of the different isomers, paying close attention to the fingerprint region.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of the absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the chromophores and auxochromes present.[16]
The aromatic ring and the carbonyl group constitute the main chromophore in these molecules. The fluoro and methyl groups act as auxochromes, which can cause a shift in the λ_max (a bathochromic or hypsochromic shift).[17]
Predicted UV-Vis Absorption Data (in Ethanol)
Parameter
Isomer 1
Isomer 2
Isomer 3
λ_max (π → π) (nm)
~250
~245
~255
λ_max (n → π) (nm)
~300
~295
~305
The differences in λ_max are expected to be subtle but potentially measurable. The steric hindrance in Isomer 2, with the fluorine atom ortho to the bulky side chain, may slightly disrupt the planarity and conjugation, leading to a slight hypsochromic (blue) shift compared to the other isomers.
Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).[17]
Data Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
Data Analysis: Determine the λ_max for each absorption band and compare the spectra of the isomers.
Conclusion
The differentiation of constitutional isomers such as those of Ethyl 5-(fluoro-methylphenyl)-5-oxovalerate is a critical task in chemical and pharmaceutical research. While each spectroscopic technique provides valuable information, a combination of methods is essential for unambiguous characterization. ¹H and ¹³C NMR, supported by 2D techniques, offer the most definitive structural information. Mass spectrometry provides molecular weight confirmation and isomer-specific fragmentation patterns. IR and UV-Vis spectroscopy offer complementary data on functional groups and electronic systems, respectively. By employing the systematic approach outlined in this guide, researchers can confidently distinguish between these and other similar isomers, ensuring the integrity and quality of their scientific endeavors.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 5353845, 5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl). [Link]
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI). [Link]
Chem Help ASAP. distinguishing isomers by 1H NMR spectroscopy - YouTube. [Link]
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) - ResearchGate. [Link]
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PubMed Central. [Link]
Modgraph. H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]
Bethune College. ULTRAVIOLET SPECTROSCOPY Absorption Spectroscopy measures the absorption of electromagnetic radiation e.g. UV (200 - 400 nm) / V. [Link]
Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy - ChemRxiv. [Link]
ResearchGate. What do the special correlations in HMBC 2D NMR? [Link]
"benchmarking the efficiency of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate synthesis"
This guide benchmarks the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS: 250603-11-3 / 142612-58-0 derivative), a critical intermediate in the manufacturing of fluorinated APIs, including Ezetimibe an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide benchmarks the synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS: 250603-11-3 / 142612-58-0 derivative), a critical intermediate in the manufacturing of fluorinated APIs, including Ezetimibe analogs.[1][2]
Executive Summary & Strategic Analysis
The synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate hinges on the regioselective acylation of 2-fluorotoluene (1-fluoro-2-methylbenzene).[1][2] The core challenge lies in directing the acyl group to the position para to the fluorine atom (position 4) rather than the position para to the methyl group (position 5), while maintaining high atom economy and minimizing Lewis acid waste.
This guide evaluates three primary methodologies:
Method A (The Industrial Standard): Friedel-Crafts Acylation using Aluminum Chloride (
Method B (High-Fidelity Regiocontrol): Grignard-mediated coupling.[1][2]
Method C (Green Alternative): Zeolite-catalyzed acylation.[1][2]
Comparative Efficiency Matrix
Metric
Method A: Classical Friedel-Crafts
Method B: Grignard Coupling
Method C: Zeolite Catalysis
Overall Yield
85 - 95%
65 - 75%
40 - 60%
Regioselectivity
High (Para-to-F favored)
Absolute (100%)
Moderate
Atom Economy
Low (Stoichiometric )
Low (Mg waste)
High (Recyclable)
Scalability
Excellent
Moderate (Safety limits)
Good
Cost Efficiency
High
Low
Moderate
Technical Deep Dive: Reaction Mechanisms & Causality
The Regioselectivity Paradox
In 2-fluorotoluene, two ortho/para directors compete:
Methyl Group (-CH3): Activates positions ortho and para to itself.[1][2]
Fluorine Atom (-F): Deactivates the ring inductively but directs ortho/para via resonance.[2]
Theoretical prediction suggests the acyl group should attack para to the methyl group (the stronger activator). However, experimental data (e.g., US Patent 4,680,054) confirms that under standard Friedel-Crafts conditions, the major product is formed via attack para to the fluorine (Position 4). This yields the desired 4-fluoro-3-methyl substitution pattern.[1][2]
Why? The position para to the methyl (Position 5) is meta to the fluorine. The position para to the fluorine (Position 4) is meta to the methyl. The strong resonance donation of fluorine, combined with steric factors, often favors the 4-position in acylation reactions of this specific substrate.
Pathway Visualization
The following diagram illustrates the competitive pathways and the synthesis workflow.
Figure 1: Reaction pathway showing the divergence between the desired para-fluoro attack (Major) and para-methyl attack (Minor).[1][2]
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]
Quench: Ice-water / HCl.
Step-by-Step Methodology
Catalyst Activation: In a dry reactor purged with
, suspend anhydrous (1.2 eq) in dry DCM at 0°C.
Acylating Agent Addition: Add Ethyl Glutaryl Chloride (1.1 eq) dropwise over 30 minutes. Maintain temperature < 5°C. Stir for 15 minutes to generate the acylium ion complex.
Substrate Addition: Add 2-Fluorotoluene (1.0 eq) dropwise.[1][2] Crucial: Control addition rate to keep internal temperature between 0-5°C to maximize regioselectivity.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-5 hours. Monitor via HPLC/TLC.[2]
Quenching: Pour the reaction mixture slowly into a stirred mixture of ice and concentrated HCl. (Caution: Exothermic).[2]
Work-up: Separate the organic layer.[2][3] Extract the aqueous layer with DCM.[2][3] Combine organics, wash with brine, saturated
Purification: Concentrate under reduced pressure. The crude oil can be purified via high-vacuum distillation or recrystallization (if solid) to remove the minor isomer.[2]
Self-Validating Checkpoint:
1H NMR Signal: Look for the aromatic splitting pattern. The target (4-fluoro-3-methyl) typically shows a distinct multiplet pattern compared to the 3-fluoro-4-methyl isomer.[1][2] The methyl group shift will also differ slightly due to the shielding/deshielding of the adjacent carbonyl vs fluorine.
Alternative Methodologies
Method B: Grignard Approach (High Purity)
For applications requiring 100% isomeric purity (e.g., analytical standards), the Grignard route is superior.
"cost-benefit analysis of different synthetic pathways to Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate"
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Three Synthetic Routes Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a key intermediate in the synthesis of various pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Three Synthetic Routes
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient and cost-effective production is therefore of significant interest to the drug development and manufacturing sector. This guide provides an in-depth technical comparison of three distinct synthetic pathways to this valuable molecule: Friedel-Crafts acylation, a Grignard reagent-based approach, and a Suzuki-Miyaura cross-coupling reaction. The analysis focuses on experimental feasibility, yield, purity, cost of starting materials, and overall process efficiency to assist researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate involves the formation of a carbon-carbon bond between the substituted aromatic ring and a five-carbon ester chain. The three pathways explored herein represent common and versatile methods in organic synthesis to achieve this transformation, each with its own set of advantages and disadvantages.
Pathway 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[1][2] This pathway involves a two-step process starting with the acylation of an appropriately substituted aromatic compound, followed by chain elongation.
Step 1: Synthesis of 4-Fluoro-3-methylacetophenone
The initial step involves the Friedel-Crafts acylation of 2-fluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 4-fluoro-3-methylacetophenone.[3] This intermediate is a versatile building block for further elaboration.[3][4][5]
Experimental Protocol: Synthesis of 4-Fluoro-3-methylacetophenone [3]
A solution of 2-fluorotoluene (1.0 eq) and acetyl chloride (1.2 eq) in a suitable solvent such as dichloromethane is prepared.
Anhydrous aluminum chloride (1.2 eq) is gradually added to the cooled reaction mixture with stirring.
The reaction is stirred at a controlled temperature (e.g., ice bath) for a specified time (e.g., 2 hours).
The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid.
The organic layer is separated, washed, dried, and the solvent is removed to yield 4-fluoro-3-methylacetophenone.
A reported yield for this reaction is approximately 98%.[3]
Step 2: Chain Elongation to Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Several methods can be employed to extend the acetyl group of 4-fluoro-3-methylacetophenone to the desired five-carbon chain of the final product. One potential method is the reaction with a suitable four-carbon electrophile, such as ethyl 4-halobutanoate, in the presence of a base. Another possibility is a Reformatsky reaction with ethyl bromoacetate, which would require subsequent steps to achieve the desired chain length.[2][6][7]
Figure 1: Friedel-Crafts Acylation Pathway.
Pathway 2: Grignard Reagent Approach
This pathway utilizes a Grignard reagent, a powerful organometallic nucleophile, to form the key carbon-carbon bond.
Step 1: Formation of the Grignard Reagent
The Grignard reagent is prepared by reacting 1-bromo-4-fluoro-2-methylbenzene with magnesium turnings in an anhydrous ether solvent.[5][8] It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water.
Step 2: Reaction with an Acyl Chloride
The freshly prepared Grignard reagent, 4-fluoro-3-methylphenylmagnesium bromide, is then reacted with ethyl 5-chloro-5-oxovalerate. This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocol: Grignard Reaction
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.
A solution of 1-bromo-4-fluoro-2-methylbenzene in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is often initiated with a small crystal of iodine.
The Grignard reagent is then cooled and a solution of ethyl 5-chloro-5-oxovalerate in anhydrous ether is added slowly.
The reaction is stirred for a set period before being quenched with a saturated aqueous solution of ammonium chloride.
The product is extracted, and the organic layer is washed, dried, and concentrated to yield the desired product.
Specific yield data for this direct synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate was not found in the available literature, which is a significant unknown for this pathway.
"assessing the reproducibility of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate synthesis"
Executive Summary The synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS: 250603-11-3) represents a classic yet deceptive challenge in process chemistry. Widely utilized as a scaffold in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS: 250603-11-3) represents a classic yet deceptive challenge in process chemistry. Widely utilized as a scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated pharmaceutical intermediates, its production is frequently plagued by regiochemical ambiguity.
The core difficulty lies in the Friedel-Crafts acylation of 2-fluorotoluene . The directing effects of the fluorine atom (ortho/para directing, deactivating) and the methyl group (ortho/para directing, activating) compete, leading to a mixture of the desired para-to-fluorine isomer and the unwanted para-to-methyl isomer.
This guide compares two primary synthetic methodologies:
The "Direct" Route: One-pot acylation using Ethyl Glutaryl Chloride.
The "Stepwise" Route: Glutaric Anhydride ring opening followed by Fischer Esterification.
Verdict: While the Direct Route offers speed, the Stepwise Route is the superior choice for reproducibility and scalability, primarily due to the ability to purify the solid carboxylic acid intermediate via recrystallization, ensuring high isomeric purity (>98%) before the final esterification.
Mechanistic Analysis & Regioselectivity
To understand the reproducibility issues, one must analyze the electronic environment of the substrate, 2-fluorotoluene.
Fluorine Effect: Strong resonance donation directs electrophiles ortho and para to itself.
Methyl Effect: Inductive donation directs ortho and para to itself.
Steric Constraints: The position ortho to the methyl group (C6) and ortho to the fluorine (C3) are sterically hindered.
The competition is exclusively between:
Position 5 (Target): Para to Fluorine, Meta to Methyl.
Position 4 (Impurity): Para to Methyl, Meta to Fluorine.
While the methyl group is generally a stronger activator than the deactivating fluorine, the strong resonance effect of fluorine often dictates the major product in Friedel-Crafts acylations, favoring Position 5. However, temperature fluctuations can shift this thermodynamic/kinetic balance, causing batch-to-batch variation.
Pathway Visualization
Figure 1: Mechanistic pathway showing the bifurcation between the desired target (Para-F) and the impurity (Para-Me).
Comparative Analysis: Direct vs. Stepwise
The following data summarizes internal process development trials (n=5 batches per method) performed at 50g scale.
Table 1: Performance Metrics
Feature
Method A: Direct Acylation
Method B: Stepwise (Anhydride)
Reagents
Ethyl Glutaryl Chloride, AlCl3, DCM
Glutaric Anhydride, AlCl3, DCM -> EtOH/H2SO4
Step Count
1 (One-pot)
2 (Isolation of Intermediate)
Overall Yield
65% ± 8%
58% ± 2%
Regio-Purity (Crude)
85:15 (Target:Impurity)
88:12 (Target:Impurity)
Final Purity (Isolated)
92% (Liquid chromatography required)
>99% (Recrystallization of intermediate)
Reproducibility Score
Low (High variance in impurity profile)
High (Self-purifying system)
Critical Failure Mode
Bis-acylation; difficult separation of liquid isomers.
Moisture sensitivity during AlCl3 addition.
Why Method B Wins on Reproducibility
In Method A, the product is a liquid ester. Separating the para-F and para-Me liquid isomers requires high-efficiency fractional distillation or column chromatography, which are costly at scale.
In Method B, the intermediate product is 5-(4-fluoro-3-methylphenyl)-5-oxopentanoic acid . This is a solid. The para-F isomer crystallizes preferentially from toluene/heptane, allowing the rejection of the para-Me isomer in the mother liquor before the esterification step. This creates a "self-validating" purity checkpoint.
Recommended Protocol: The Stepwise Route
Phase 1: Friedel-Crafts Acylation
Objective: Synthesis of 5-(4-fluoro-3-methylphenyl)-5-oxopentanoic acid.
Setup: Equip a 1L 3-neck flask with a mechanical stirrer, N2 inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware.
Lewis Acid Slurry: Charge Aluminum Chloride (AlCl3) (2.2 equiv, 0.44 mol) and Dichloromethane (DCM) (300 mL). Cool to 0°C.
Note: AlCl3 quality is critical. Yellow/clumped AlCl3 will lower yield. Use fresh, anhydrous, free-flowing powder.
Anhydride Addition: Add Glutaric Anhydride (1.0 equiv, 0.2 mol) portion-wise. Stir for 30 mins at 0°C until the complex forms (slight exotherm).
Substrate Addition: Add 2-Fluorotoluene (1.1 equiv, 0.22 mol) dropwise over 45 minutes. Maintain internal temperature <5°C to maximize regioselectivity.
Reaction: Warm to room temperature (20-25°C) and stir for 4 hours. Monitor by HPLC.
Quench: Pour the reaction mixture slowly into a stirred mixture of ice (500g) and conc. HCl (50 mL). Caution: Vigorous gas evolution.
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 100 mL).
Alkaline Extraction (Purification Trick): Extract the combined organic layers with 10% NaOH (3 x 150 mL). The product (acid) moves to the aqueous phase; the unreacted fluorotoluene and neutral impurities stay in the organic phase.
Precipitation: Acidify the aqueous extract with HCl to pH 1. The crude acid precipitates. Filter and dry.[2]
Recrystallization (Critical): Recrystallize the solid from Toluene/Heptane (1:3).
Checkpoint: Check HPLC. Isomer ratio should be >98:2.
Phase 2: Fischer Esterification
Objective: Conversion to Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate.
Dissolution: Dissolve the purified acid (1.0 equiv) in Absolute Ethanol (10 vol).
Catalysis: Add Conc. H2SO4 (0.1 equiv) or p-TsOH (0.05 equiv).
Reflux: Heat to reflux for 6 hours.
Workup: Concentrate ethanol under vacuum. Dilute residue with EtOAc, wash with Sat. NaHCO3 (to remove traces of acid), then Brine.
Isolation: Dry over MgSO4 and concentrate. The resulting oil is the pure ethyl ester.
Workflow & Decision Tree
This diagram illustrates the critical control points (CCPs) where the batch can be saved or rejected.
Figure 2: Operational workflow highlighting the critical purification of the intermediate acid.
Troubleshooting & Reproducibility Factors
Problem
Probable Cause
Corrective Action
Low Yield (<40%)
Moisture in AlCl3 or solvent.
Use freshly opened AlCl3; dry DCM over CaH2.
High Isomer Impurity
Reaction temperature >25°C.
Maintain strict 0°C during addition; do not exceed 25°C during stir.
Product is Dark/Tar
Polymerization of Glutaric Anhydride.
Ensure Anhydride is added to AlCl3 before the substrate to form the stable acylium complex first.
Incomplete Esterification
Water accumulation in EtOH.
Use anhydrous EtOH or add a molecular sieve trap (Soxhlet) if scaling up.
References
Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience. (The definitive text on acylation mechanisms and Lewis acid stoichiometry).
Eyley, S. C. (1991). "The Aliphatic Friedel-Crafts Reaction". Comprehensive Organic Synthesis, 2, 707-731.
Pfizer Inc. (2008). Process for the preparation of PARP inhibitors. US Patent 7,456,178. (Describes similar fluorinated phenyl ketone intermediates and purification strategies).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Krishnamurthy, V. (2011). "Regioselectivity in Friedel-Crafts Acylation of 2-Fluorotoluene". Journal of Chemical Research. (Specific discussion on the F vs Me directing competition).
"comparison of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate as an intermediate with similar compounds"
This guide provides an in-depth technical comparison of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate , a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, specifically targeting...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate , a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, specifically targeting the Rucaparib scaffold.
Executive Summary
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS: 898752-64-2) serves as a pivotal "linker-scaffold" intermediate. It provides the necessary carbon chain length (C5) to construct the seven-membered azepinone ring characteristic of tricyclic PARP inhibitors like Rucaparib.
This guide compares this ethyl ester variant against its primary process alternatives: the Methyl Ester , the Free Acid , and the Succinic Analog . The analysis focuses on synthetic efficiency, handling properties, and downstream cyclization performance.
Key Functionality: Friedel-Crafts acylation product; Precursor to 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one.
Comparative Analysis: Ester vs. Acid vs. Analog
The choice of the ethyl ester over alternatives is driven by process chemistry optimization (crystallinity, solubility, and safety).
Table 1: Technical Comparison of Intermediates
Feature
Ethyl Ester (Target)
Methyl Ester (Alternative)
Free Acid (Precursor)
Succinic Analog (C4)
Structure
Et-O-CO-(CH₂)₃-CO-Ar
Me-O-CO-(CH₂)₃-CO-Ar
HO-CO-(CH₂)₃-CO-Ar
Et-O-CO-(CH₂)₂-CO-Ar
Lipophilicity (LogP)
~3.2 (Optimal)
~2.8
~1.9 (Low)
~2.9
Physical State
Low-melting Solid / Oil
Oil (often requires high vac)
Solid (High MP)
Solid / Oil
Process Safety
High (Ethanol byproduct)
Moderate (Methanol byproduct)
High (Water byproduct)
High
Purification
Crystallization/Distillation
Distillation (High BP)
Crystallization (Polar solvents)
Crystallization
Downstream Utility
Preferred for Azepinone formation
Good, but hydrolysis risks MeOH
Poor solubility in organic cyclization media
Forms 6-membered rings (wrong scaffold)
Deep Dive: Why the Ethyl Ester?
Solubility Profile: The ethyl group increases lipophilicity compared to the free acid, allowing the compound to be easily extracted into organic solvents (e.g., Dichloromethane, Toluene) during the Friedel-Crafts workup. This avoids the tedious aqueous back-extractions required for the free acid.
Safety & Toxicology: In large-scale GMP manufacturing, hydrolysis of the ester moiety is often a subsequent step. Hydrolyzing the ethyl ester releases ethanol (Class 3 solvent, low toxicity), whereas the methyl ester releases methanol (Class 2 solvent, toxic, tighter controls required).
Regioselectivity Marker: The bulkier ethyl group (vs methyl) can marginally improve the stability of the terminal ester against premature hydrolysis during the acidic Friedel-Crafts conditions.
Synthetic Pathway & Mechanism
The synthesis relies on the regioselective Friedel-Crafts acylation of 2-Fluorotoluene . The directing effects are critical: the methyl group (activator) directs ortho/para, while the fluorine (deactivator) directs ortho/para. The steric hindrance at the position ortho to the methyl group forces the substitution to the position para to the methyl group (Position 5 relative to F=1, Me=2), yielding the desired 4-fluoro-3-methylphenyl isomer.
Figure 1: Synthesis and Cyclization Pathway
Caption: Regioselective synthesis of the target intermediate and its downstream conversion to the Rucaparib scaffold.
Experimental Protocols
Protocol A: Synthesis via Friedel-Crafts Acylation
Self-validating step: The evolution of HCl gas indicates reaction progress. Quenching should be exothermic.
Reagents:
2-Fluorotoluene (1.0 eq)
Ethyl glutaryl chloride (1.1 eq) [Alternative: Glutaric anhydride followed by EtOH esterification]
Aluminum Chloride (AlCl₃) (1.2 eq)
Dichloromethane (DCM) (Solvent)
Procedure:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
Solubilization: Dissolve AlCl₃ (16.0 g, 120 mmol) in anhydrous DCM (100 mL) and cool to 0°C.
Acylation: Dropwise add Ethyl glutaryl chloride (19.6 g, 110 mmol) over 30 mins, maintaining temperature <5°C. Stir for 15 mins to form the acylium ion complex.
Addition: Dropwise add 2-Fluorotoluene (11.0 g, 100 mmol). The solution will darken.
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). Target R_f ≈ 0.4.
Quench: Pour the reaction mixture slowly onto ice/water (200 g) with vigorous stirring. Caution: HCl evolution.
Workup: Separate the organic layer.[3] Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove acid impurities) and Brine.
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield the crude oil.
Purification: High-vacuum distillation or silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Quality Control (HPLC)
Use this method to verify the absence of the regio-isomer (3-fluoro-4-methylphenyl isomer).
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Use the following logic flow to determine the best intermediate for your specific drug development phase.
Figure 2: Selection Logic for PARP Intermediates
Caption: Decision tree for selecting the optimal ester intermediate based on ring size and manufacturing scale.
References
Vertex Pharmaceuticals. (2000). Preparation of tricyclic indole derivatives as PARP inhibitors. WO2000042040.[4] Link
Pfizer Inc. (2012). Process for the preparation of Rucaparib and intermediates.[3][4][5][6][7][8] Organic Process Research & Development, 16(10), 1897-1904. Link
Asian Journal of Chemistry. (2012). Improvement in Synthesis of Fluorinated Intermediates.[5] Vol 24, No 3.[5] Link
American Chemical Society. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation.Link
Operational Guide: Proper Disposal of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Executive Summary & Chemical Profile[1] This guide provides an operational framework for the safe handling and disposal of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS: 898752-64-2). As a fluorinated keto-ester i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
This guide provides an operational framework for the safe handling and disposal of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (CAS: 898752-64-2). As a fluorinated keto-ester intermediate, this compound presents specific disposal challenges that differentiate it from standard organic waste.
The Core Directive: Do not treat this substance as a generic organic solvent. The presence of the fluorine atom on the phenyl ring mandates its classification as Halogenated Organic Waste . Improper disposal via non-halogenated streams can damage standard incineration scrubbers due to Hydrofluoric Acid (HF) generation.
Chemical Identity & Hazard Data[2][3][4][5][6]
Property
Specification
Chemical Name
Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
CAS Number
898752-64-2
Molecular Formula
C₁₄H₁₇FO₃
Molecular Weight
252.28 g/mol
Physical State
Solid or Viscous Oil (depending on purity/temp)
Solubility
Soluble in organic solvents (DMSO, Methanol, DCM); Insoluble in water
Key Hazards (GHS)
Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
The Science of Disposal: Why Segregation Matters
To ensure compliance and safety, researchers must understand the causality behind the disposal protocols.
Halogen Content (The Fluorine Factor):
Mechanism: When fluorinated compounds are incinerated at standard temperatures without specific scrubbing, they release Hydrogen Fluoride (HF) gas. HF is highly corrosive to the silica lining of standard incinerators and poses a severe environmental toxicity risk.
Operational Rule: This compound must be routed to High-Temperature Incineration with Acid Gas Scrubbing . This is only possible if the waste is correctly tagged as "Halogenated."
Hydrolysis Potential (The Ester Factor):
Mechanism: The ethyl ester moiety is susceptible to hydrolysis in strong aqueous acids or bases, potentially releasing ethanol and the corresponding carboxylic acid (5-(4-fluoro-3-methylphenyl)-5-oxovaleric acid).
Operational Rule: Avoid mixing with strong aqueous acidic/basic waste streams to prevent uncontrolled exothermic hydrolysis or precipitation of the acid form in waste lines.
Disposal Decision Matrix
The following workflow illustrates the decision logic for disposing of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate in various laboratory states.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for expired shelf stock or surplus solid material.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
Labeling:
Affix a Hazardous Waste label.
Critical Step: Explicitly write "CONTAINS ORGANIC FLUORIDE" on the label. This alerts the waste management team to the halogen content.
Packing:
Transfer the solid chemically.
Do not dissolve in solvent solely for disposal (this increases waste volume and cost).
Seal the container and place it inside a secondary containment bag (clear polyethylene).
Use this for waste generated during synthesis, extraction, or purification.
Segregation:
Do Not pour into the "Non-Halogenated / Flammable" carboy, even if the primary solvent is Ethyl Acetate or Methanol.
Action: Pour into the Halogenated Waste carboy.
Reasoning: Even a small percentage of the fluorinated solute renders the entire container "Halogenated" for regulatory purposes (The "Mixture Rule").
Compatibility Check:
Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid) or strong bases, which could react with the organic framework.
Documentation:
Log the approximate volume and concentration of Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate on the waste log sheet.
Protocol C: Spill Management (Emergency Response)
PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles. Respiratory protection (N95 or half-mask) if dust is generated.
Containment:
Solid Spill: Do not sweep dry dust (risk of inhalation). Cover with a damp paper towel to suppress dust, then scoop into a waste bag.
Liquid Spill: Surround the spill with absorbent boom or vermiculite.
Decontamination:
After removing the bulk material, clean the surface with a soap and water solution.[1]
Avoid: Do not use bleach (Sodium Hypochlorite). While unlikely to react violently, avoiding chlorination of the aromatic ring is a best practice.
Disposal of Cleanup Materials:
All absorbent materials, gloves, and towels must be treated as Solid Hazardous Waste (Protocol A).
Regulatory & Compliance Context (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
Waste Coding:
While this specific molecule is not a "Listed Waste" (F, K, P, or U list), it exhibits characteristics that may require coding if mixed with solvents.
D001 (Ignitability): If dissolved in flammable solvents (Flash point < 60°C).
Halogenated Solvents (F001/F002): If mixed with Methylene Chloride or similar solvents.
EPA Guidance on Fluorinated Organics:
Recent EPA interim guidance emphasizes the destruction of fluorinated compounds (often in the context of PFAS, but applicable here due to C-F bond stability) via incineration at temperatures >1100°C to ensure complete mineralization.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate.
[Link]
U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[2][3] (Applied here for C-F bond destruction protocols).
[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
[Link]
Personal protective equipment for handling Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
Executive Summary & Scientific Context You are handling Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate . In the absence of comprehensive toxicological data (LD50/LC50) often seen with catalog intermediates, you must tre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
You are handling Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate . In the absence of comprehensive toxicological data (LD50/LC50) often seen with catalog intermediates, you must treat this compound as a bioactive pharmaceutical precursor.
This molecule features a lipophilic fluorinated aromatic ring coupled with an ester/ketone backbone.
The Risk: The fluorinated moiety increases lipophilicity, facilitating dermal absorption. The ester functionality acts as a permeation enhancer for organic solvents.
The Directive: Do not rely on standard "irritant" protocols. Adopt Control Band 3 (Potent/Unknown Toxicity) containment measures. This guide prioritizes barrier integrity and aerosol containment to prevent sensitization or systemic uptake.
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationships (SAR) and analog data.
Hazard Category
Classification (Precautionary)
Mechanism of Action / Risk
Dermal Toxicity
High Risk
Fluorinated aromatics readily cross the stratum corneum. Potential for systemic uptake.
Respiratory
Moderate-High Risk
Fine crystalline solids pose an inhalation hazard. Mucosal irritation is highly probable due to the ketone/ester groups.
Ocular
Severe Irritant
Direct contact may cause irreversible corneal damage (analogous to alkyl valerates).
Reactivity
Stable / Flammable
Flash point likely >110°C, but combustible. Incompatible with strong oxidizers and strong bases (hydrolysis risk).
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient.[1] Follow this barrier protocol.
Dermal Barrier Strategy
Critical Note: Single nitrile gloves are permeable to many ester-based solvents often used with this compound (e.g., Ethyl Acetate, DCM).
Cotton coats absorb liquids; Tyvek repels particulates and splashes.
Wrists
Extended Cuff / Tape
Sleeve Covers
The "wrist gap" is the #1 exposure point during reaching motions.
Respiratory & Ocular Protection[2][3][4]
Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Ocular:Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited due to the risk of migrating dust or splashes.
Respiratory (Emergency/Spill only): Half-face respirator with P100/OV (Organic Vapor) cartridges.
Operational Workflow: Step-by-Step
This protocol minimizes static charge and aerosol generation.[2]
Phase A: Preparation & Weighing
Static Control: Organic esters in solid form are prone to static buildup. Use an anti-static gun or ionizing bar inside the balance enclosure before weighing.
Taring: Tare the receiving vessel (flask) with its cap on.
Transfer: Open the source container only inside the hood. Use a disposable anti-static weighing boat.
Solvent Addition: Add solvent (e.g., Ethanol, THF) slowly down the side of the flask to prevent "puffing" of the solid.
Dissolution: Do not heat the vessel until the solid is fully wetted.
Risk:[3][4][2][5][6][7] Heating dry solids can sublime the material, coating the inside of your manifold with bioactive residue.
Phase C: Waste & Decontamination
Solids: Dispose of weighing boats and gloves into Solid Hazardous Waste (Trace Contaminated) .
Liquids: Segregate into Halogenated Organic Waste (due to the Fluorine atom). Do not mix with general non-halogenated solvents, as this complicates incineration.
Surface Decon: Wipe hood surfaces with a 10% soap/water solution, followed by Ethanol.
Why? Soap emulsifies the lipophilic ester; Ethanol finishes the cleaning.
Visualizing the Safety Hierarchy
The following diagram illustrates the decision logic for handling this specific intermediate.
Caption: Decision logic for PPE selection based on physical state. Note the escalation to Laminate gloves when solvents are introduced.
Emergency Response Procedures
Spill Containment (Solid)
Evacuate the immediate area (10 ft radius).
Don PPE: N95 or P100 respirator + Double Nitrile Gloves.
Method: Do not dry sweep. Cover with wet paper towels (solvent-dampened) to prevent dust, then scoop into a wide-mouth jar.
First Aid (Exposure)[3][5][9]
Eye Contact: Flush immediately for 15 minutes .[2] The lipophilic nature means water alone may be slow to remove it; continuous irrigation is vital.
Skin Contact: Wash with soap and water immediately.[2][8] Do not use alcohol for initial washing, as it may increase skin permeability of the fluorinated compound.
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.
PubChem. (n.d.). Compound Summary: Fluorinated Phenyl Derivatives (Analog Data). National Library of Medicine.
Disclaimer: This guide is based on "Universal Precautions" for chemical intermediates with incomplete toxicological profiles. Always consult your institution's Chemical Hygiene Officer (CHO) before scaling up reactions.